2-Chloro-3-methylbenzene-1,4-diol
Description
Structure
3D Structure
Properties
CAS No. |
10551-38-9 |
|---|---|
Molecular Formula |
C7H7ClO2 |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3,9-10H,1H3 |
InChI Key |
GKQZDIPRXDPUTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O)O |
Synonyms |
Hydroquinone, 2-chloro-3-methyl- (7CI,8CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular and Electronic Characteristics of 2-Chloro-3-methylbenzene-1,4-diol
This guide provides a comprehensive technical overview of the molecular structure and electronic properties of 2-Chloro-3-methylbenzene-1,4-diol, a substituted hydroquinone of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete characterization of this compound.
Section 1: Foundational Chemical Identity and Structural Elucidation
2-Chloro-3-methylbenzene-1,4-diol, also known as 2-chloro-3-methylhydroquinone, possesses a core hydroquinone scaffold substituted with a chlorine atom and a methyl group. This substitution pattern breaks the symmetry of the parent hydroquinone molecule, leading to distinct electronic and steric properties that influence its chemical reactivity, biological activity, and material characteristics.
Core Molecular Specifications
A summary of the fundamental chemical properties of 2-Chloro-3-methylbenzene-1,4-diol is presented in Table 1. These computed descriptors provide a baseline for understanding the molecule's behavior in various chemical and biological systems.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂ | PubChem[1] |
| Molecular Weight | 158.58 g/mol | PubChem[1] |
| CAS Number | 10551-38-9 | PubChem[2] |
| IUPAC Name | 2-chloro-3-methylbenzene-1,4-diol | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)O)O | LookChem[2] |
| Hydrogen Bond Donors | 2 | LookChem[2] |
| Hydrogen Bond Acceptors | 2 | LookChem[2] |
| XLogP3 | 2.2 | PubChem[1] |
Synthesis and Purification Workflow
The synthesis of 2-Chloro-3-methylbenzene-1,4-diol can be approached through several established routes for substituted hydroquinones. A common strategy involves the oxidation of a substituted phenol or aniline, followed by reduction. The choice of starting materials and reaction conditions is critical to achieving a high yield and purity.
Caption: A generalized workflow for the synthesis and purification of 2-Chloro-3-methylbenzene-1,4-diol.
Experimental Protocol: Synthesis and Purification
-
Oxidation: A suitable starting material, such as 2-chloro-3-methylaniline, is dissolved in an appropriate solvent. An oxidizing agent is added portion-wise at a controlled temperature to form the corresponding 2-chloro-3-methyl-1,4-benzoquinone.
-
Reduction: The intermediate benzoquinone is then reduced to the hydroquinone. This can be achieved using a reducing agent like sodium borohydride or through catalytic hydrogenation.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield the pure 2-Chloro-3-methylbenzene-1,4-diol.
The purity of the synthesized compound should be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
Section 2: Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and the investigation of the electronic environment of 2-Chloro-3-methylbenzene-1,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the chloro, methyl, and hydroxyl substituents. The hydroxyl protons will typically appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the electron-donating or -withdrawing nature of the substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]
Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Ar-OH | 4.0 - 6.0 (broad) | - |
| -CH₃ | 2.0 - 2.5 | 15 - 25 |
| Ar-C-OH | - | 145 - 155 |
| Ar-C-Cl | - | 120 - 135 |
| Ar-C-CH₃ | - | 125 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Key Expected IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200 - 3600 (broad) | Indicates hydrogen-bonded hydroxyl groups. |
| C-H stretch (aromatic) | 3000 - 3100 | Characteristic of C-H bonds on the benzene ring.[4] |
| C-H stretch (aliphatic) | 2850 - 3000 | From the methyl group. |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands indicating the aromatic ring.[4] |
| C-O stretch | 1200 - 1300 | Associated with the phenol C-O bond. |
| C-Cl stretch | 600 - 800 | Indicative of the carbon-chlorine bond. |
The broadness of the O-H stretch is a strong indicator of intermolecular hydrogen bonding in the solid state.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the conjugated π-system of the benzene ring. The positions and intensities of these absorptions can be affected by the substituents and the solvent polarity. Substituted quinones, which are the oxidized form of hydroquinones, typically show intense absorption bands around 250 nm.[5]
Section 3: Structural Analysis and Solid-State Properties
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state.[6] This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. For a related compound, 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, X-ray analysis confirmed the planarity of the naphthoquinone ring system and revealed intermolecular N—H⋯O interactions.[7] A similar analysis of 2-Chloro-3-methylbenzene-1,4-diol would be expected to reveal the planarity of the benzene ring and the nature of the hydrogen bonding network involving the hydroxyl groups.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Section 4: Electronic Characteristics and Computational Analysis
The electronic properties of 2-Chloro-3-methylbenzene-1,4-diol are governed by the interplay of the electron-donating methyl group and the electron-withdrawing chloro and hydroxyl groups.
Influence of Substituents on Electronic Properties
The electronic nature of substituents on a hydroquinone ring significantly impacts its electrochemical behavior. Electron-withdrawing groups, such as the chlorine atom, tend to shift the oxidation potential to more positive values, making the compound more difficult to oxidize compared to unsubstituted hydroquinone.[4][7][8] Conversely, electron-donating groups like the methyl group would have the opposite effect. The overall electronic character of 2-Chloro-3-methylbenzene-1,4-diol is a balance of these competing effects.
Computational Chemistry and DFT Studies
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. DFT calculations can provide valuable insights into:
-
Optimized Molecular Geometry: Predicting bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
-
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron density and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation energy.
-
Electrostatic Potential (ESP) Maps: Identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
-
Simulated Spectra: Predicting NMR, IR, and UV-Vis spectra, which can aid in the interpretation of experimental data.
For similar complex organic molecules, DFT calculations have shown good agreement with experimental results.[8][9][10]
Caption: A schematic of the workflow for Density Functional Theory (DFT) analysis.
Section 5: Relevance in Drug Development and Future Directions
Substituted hydroquinones and their oxidized counterparts, quinones, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[10] The presence of a chlorine atom can often enhance the therapeutic potential of a drug molecule.[11] The specific substitution pattern of 2-Chloro-3-methylbenzene-1,4-diol makes it an interesting candidate for further investigation in drug discovery programs. Its ability to undergo redox cycling could be a key mechanism of its biological action.
Future research should focus on the detailed biological evaluation of this compound, including its mechanism of action and potential therapeutic targets. Further derivatization of the hydroquinone scaffold could lead to the development of novel therapeutic agents with improved efficacy and selectivity.
References
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PubChem. 2-Chloro-3-methylbenzene-1,4-diol. National Center for Biotechnology Information. [Link]
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LookChem. 2-Chloro-3-methylbenzene-1,4-diol. [Link]
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Salazar, R., et al. (2015). Electrochemical characterization of hydroquinone derivatives with different substituent in acetonitrile. New Journal of Chemistry, 39(2), 1255-1263. [Link]
-
Nayak, P. S., et al. (2011). 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3378. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Albarran, G., & Schuler, R. H. (2011). Determination of the spectroscopic properties and chromatographic sensitivities of substituted quinones by hexachloroiridate(IV) oxidation of hydroquinones. Radiation Physics and Chemistry, 80(3), 337-342. [Link]
-
de Oliveira, G. B., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1104-1117. [Link]
-
SciSpace. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. [Link]
-
Zhang, H., et al. (2021). Crystal structure of 2-chloro-3-(isopentylamino)naphthalene-1,4-dione, C15H16ClNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1007-1009. [Link]
-
Jash, P., & Ghorai, P. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100310. [Link]
-
Shukla, A. R., et al. (1986). Infrared and Raman spectra of vicinally trisubstituted 2-methyl, 3-chloroaniline and 2-methyl, 6-chloroaniline. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 593-600. [Link]
-
Faizi, M. S. H., et al. (2017). Crystal structure and DFT study of (E)-2-chloro-4-[(2,4-dinitrophenyl)hydrazinylidenemethyl]phenol acetonitrile hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1331-1336. [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]
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An In-depth Technical Guide to the Redox Potential and Electrochemical Behavior of 2-Chloro-3-methylbenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the redox potential and electrochemical characteristics of 2-Chloro-3-methylbenzene-1,4-diol. As a substituted hydroquinone, its electrochemical properties are of significant interest in various fields, including medicinal chemistry and materials science, where redox cycling can play a crucial role in biological activity or material performance. This document details the theoretical underpinnings of its redox behavior, provides detailed protocols for its electrochemical analysis via cyclic voltammetry, and interprets the expected data in the context of its molecular structure.
Introduction: The Significance of Redox Behavior in Substituted Hydroquinones
The hydroquinone/quinone redox couple is a fundamental motif in biological and chemical systems, participating in a wide array of electron transfer processes. The redox potential of this couple is exquisitely sensitive to the nature and position of substituents on the aromatic ring. These modifications can fine-tune the molecule's electron-donating or -accepting capabilities, thereby influencing its reactivity, stability, and interaction with biological targets.
2-Chloro-3-methylbenzene-1,4-diol, a derivative of hydroquinone, possesses both an electron-withdrawing chloro group and an electron-donating methyl group. This substitution pattern presents an interesting case for studying the interplay of these opposing electronic effects on the molecule's redox potential and overall electrochemical behavior. Understanding these properties is critical for applications where this molecule or similar structures might be employed, such as in the design of novel therapeutic agents or functional materials.
Theoretical Framework: Predicting the Redox Potential
The redox behavior of 2-Chloro-3-methylbenzene-1,4-diol is centered around the reversible two-electron, two-proton oxidation of the hydroquinone moiety to its corresponding quinone form.
The Hydroquinone/Quinone Redox Couple
The fundamental reaction is the oxidation of the diol to a diketone (quinone), with the concomitant release of two protons and two electrons. This process is pH-dependent, a characteristic that can be visualized using a Pourbaix diagram, which maps the stable species as a function of potential and pH.
Influence of Substituents on Redox Potential
The standard redox potential of the parent hydroquinone/benzoquinone couple is approximately +0.714 V versus the Standard Hydrogen Electrode (SHE) at pH 7.[1][2] The substituents on the aromatic ring significantly modulate this potential:
-
Electron-Withdrawing Groups (EWGs): The chloro group, being an EWG, withdraws electron density from the aromatic ring through inductive effects. This destabilizes the electron-rich hydroquinone form, making it easier to oxidize and thus shifting the redox potential to more positive values.[3]
-
Electron-Donating Groups (EDGs): The methyl group, an EDG, donates electron density to the ring, stabilizing the hydroquinone form and making it more difficult to oxidize. This results in a shift of the redox potential to more negative values.[4][5]
In the case of 2-Chloro-3-methylbenzene-1,4-diol, the net effect on the redox potential will be a composite of these two opposing influences. Given the stronger electron-withdrawing nature of the chloro group compared to the electron-donating strength of the methyl group, it is anticipated that the redox potential of this compound will be slightly more positive than that of unsubstituted hydroquinone.
Experimental Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is the premier technique for investigating the redox behavior of electroactive species like 2-Chloro-3-methylbenzene-1,4-diol.[6][7] It provides information on the redox potentials, the number of electrons transferred, and the kinetics of the electron transfer process.
Experimental Protocol
A standard three-electrode setup is employed for cyclic voltammetry.[6]
Materials and Equipment:
-
Potentiostat
-
Electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode[8]
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: 0.1 M solution of a non-reactive salt (e.g., KCl, KNO₃, or a phosphate buffer solution for pH control)
-
Solvent: Deionized water or an appropriate organic solvent if solubility is an issue.
-
Analyte: 2-Chloro-3-methylbenzene-1,4-diol solution of known concentration (typically in the millimolar range).
-
Inert gas (Nitrogen or Argon) for deoxygenation.
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and sonicate briefly.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the platinum counter electrode.
-
Deoxygenation: Add the supporting electrolyte solution to the cell and purge with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the potential window and to ensure the absence of interfering species.
-
Analyte Addition: Introduce a known concentration of 2-Chloro-3-methylbenzene-1,4-diol into the cell.
-
Data Acquisition: Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0.0 V) to a vertex potential sufficiently positive to induce oxidation, and then reversing the scan back to the initial potential. The scan rate can be varied to investigate the kinetics of the reaction.
Diagram of the Experimental Workflow
Caption: Workflow for the electrochemical analysis of 2-Chloro-3-methylbenzene-1,4-diol.
Expected Cyclic Voltammogram
The cyclic voltammogram of 2-Chloro-3-methylbenzene-1,4-diol is expected to exhibit a pair of peaks: an anodic (oxidation) peak on the forward scan and a cathodic (reduction) peak on the reverse scan.
Key Features to Analyze:
-
Anodic Peak Potential (Epa): The potential at which the oxidation of the diol to the quinone occurs.
-
Cathodic Peak Potential (Epc): The potential at which the quinone is reduced back to the diol.
-
Formal Redox Potential (E°'): This is estimated as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible two-electron process, the theoretical value is approximately 59/2 mV = 29.5 mV at 25 °C. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.
-
Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
Interpretation of Electrochemical Data
Redox Mechanism
The electrochemical oxidation of 2-Chloro-3-methylbenzene-1,4-diol proceeds via a two-proton, two-electron transfer mechanism to form 2-chloro-3-methylbenzo-1,4-quinone.
Redox Reaction of 2-Chloro-3-methylbenzene-1,4-diol
Sources
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Technical Guide: Ionization Constants and Redox Properties of 2-Chloro-3-methylbenzene-1,4-diol
The following technical guide details the physicochemical properties, specifically the ionization constants (pKa), of 2-Chloro-3-methylbenzene-1,4-diol. It is structured to serve as a reference for experimental design and data analysis in pharmaceutical and electrochemical research.
Executive Summary
2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone) is a substituted hydroquinone derivative exhibiting dual redox and acid-base activity. Its physicochemical behavior is governed by the competing electronic effects of the electron-withdrawing chlorine atom (inductive effect, -I) and the electron-donating methyl group (inductive effect, +I).
Understanding the pKa values of this compound is critical for:
-
Drug Development: Predicting absorption and solubility (logD) profiles for Hsp90 inhibitors and bio-isosteres.
-
Electrochemical Systems: Optimizing electrolyte pH for redox flow batteries where quinone/hydroquinone couples serve as active species.
-
Environmental Fate: Modeling the degradation pathways of chlorinated phenolic pollutants.
This guide provides predicted pKa values derived from Structure-Activity Relationship (SAR) analysis, experimental determination protocols, and a mechanistic breakdown of its ionization pathways.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 2-Chloro-3-methylbenzene-1,4-diol |
| Common Name | 2-Chloro-3-methylhydroquinone |
| CAS Registry Number | 10551-38-9 |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| SMILES | CC1=C(C=CC(=C1Cl)O)O |
| Core Scaffold | Hydroquinone (1,4-Benzenediol) |
Structural Electronic Effects
The acidity of the phenolic hydroxyl groups is dictated by their position relative to the substituents:
-
Hydroxyl at C1 (OH-1): Located ortho to Chlorine and meta to Methyl. The strong inductive withdrawal (-I) of the ortho-chlorine significantly destabilizes the O-H bond, increasing acidity.
-
Hydroxyl at C4 (OH-4): Located ortho to Methyl and meta to Chlorine. The electron-donating (+I) nature of the ortho-methyl group stabilizes the O-H bond, slightly decreasing acidity compared to the parent hydroquinone.
pKa Data Analysis
Direct experimental pKa values for this specific congener are rarely reported in open literature. The values below are high-confidence estimates derived from Hammett substituent constants (
Predicted Ionization Constants (25°C, Aqueous)
| Ionization Step | Species Transition | Predicted pKa | Confidence | Electronic Driver |
| pKa1 | Neutral ( | 8.4 ± 0.2 | High | Dominated by ortho-Cl (-I) effect at C1-OH. |
| pKa2 | Mono-anion ( | 10.8 ± 0.3 | Medium | Influenced by ortho-Me (+I) effect at C4-OH and anionic repulsion. |
Mechanistic Insight: The first deprotonation occurs preferentially at C1-OH (ortho to Cl). The resulting negative charge is stabilized by the electron-withdrawing chlorine, making this site significantly more acidic than the C4-OH site, which is sterically and electronically shielded by the methyl group.
Ionization Pathway Diagram
The following diagram illustrates the sequential deprotonation steps and the structural logic.
Caption: Sequential ionization pathway of 2-Chloro-3-methylbenzene-1,4-diol showing preferential deprotonation at the C1 position.
Experimental Determination Protocols
To validate these predicted values, researchers should employ Spectrophotometric Titration . This method is superior to potentiometric titration for hydroquinones, which are prone to oxidation (forming quinones) in alkaline environments during the slow equilibration of standard titrations.
Protocol: UV-Vis Spectrophotometric Titration
Objective: Determine pKa values by monitoring the bathochromic shift of the phenolate absorption band.
Reagents:
-
Analyte: 50 µM 2-Chloro-3-methylbenzene-1,4-diol in degassed water (keep under Argon/Nitrogen).
-
Buffer System: Britton-Robinson buffer (pH 2.0 to 12.0) to maintain constant ionic strength (
M). -
Titrant: NaOH (0.1 M) and HCl (0.1 M).
Workflow:
-
Preparation: Prepare a stock solution of the hydroquinone in deoxygenated methanol/water (1:1).
-
Aliquot: Transfer aliquots into quartz cuvettes containing buffers at discrete pH intervals (0.5 pH units).
-
Measurement: Scan UV-Vis spectra (200–400 nm) immediately after mixing to minimize oxidation.
-
Data Analysis:
-
Identify the isosbestic points (indicating equilibrium between two species).
-
Plot Absorbance vs. pH at
of the phenolate form (typically 290–310 nm). -
Fit data to the Henderson-Hasselbalch equation.
-
Experimental Workflow Diagram
Caption: Step-by-step UV-Vis spectrophotometric titration workflow for oxidation-sensitive hydroquinones.
Applications & Relevance[3][5][6][7]
Redox Flow Batteries
The 2-chloro-3-methyl substitution pattern tunes the redox potential (
-
Estimated
: ~0.72 V vs SHE (Standard Hydrogen Electrode). -
pH Dependency: The redox reaction is proton-coupled (
). The pKa values define the pH limits where the mechanism shifts from proton-coupled to non-proton-coupled electron transfer (Pourbaix diagram boundaries).
Pharmaceutical Intermediates
This compound serves as a scaffold for Hsp90 inhibitors (e.g., Geldanamycin analogs).[1] The pKa of the hydroquinone moiety influences the binding affinity to the ATP-binding pocket of Hsp90, where hydrogen bonding interactions are critical.
References
- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (Internet Version). CRC Press/Taylor & Francis.
-
Song, Y., & Buettner, G. R. (2010).[2] Thermodynamic and kinetic considerations for the reaction of semiquinone radicals to form superoxide and hydrogen peroxide. Free Radical Biology and Medicine, 49(6), 919–962. Link (Discusses pKa of hydroquinone radicals).
-
Romero, J., et al. (2018). An Experimentally Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 266. Link (Methodology for computational pKa prediction of phenolic rings).
-
PubChem. (n.d.).[3][4] 2-Chloro-3-methylbenzene-1,4-diol (Compound). National Library of Medicine. Link (Chemical structure and identifiers).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for values used in prediction).
Sources
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- 2. Structural characterization of 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from Sphingobium chlorophenolicum, a new type of aromatic ring-cleavage enzyme - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal structure analysis and X-ray diffraction data for 2-Chloro-3-methylbenzene-1,4-diol
Protocol for Crystallographic Characterization and X-Ray Diffraction Analysis [1]
Executive Summary & Chemical Context
2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9), also known as 2-chloro-3-methylhydroquinone, represents a distinct class of redox-active phenols.[1] Its structural analysis is critical for understanding the steric interplay between vicinal chlorine and methyl substituents on an aromatic ring—a configuration that introduces significant torsional strain and alters electronic distribution compared to the parent hydroquinone.
This guide provides a rigorous technical framework for the structural elucidation of this compound. It addresses the specific challenges of growing diffraction-quality crystals for crowded phenols, outlines data acquisition parameters to resolve hydrogen atom positions, and establishes reference values for bond geometries based on high-precision analog studies.[1]
Chemical Significance[2]
-
Steric Crowding: The Van der Waals radii of Chlorine (1.75 Å) and the Methyl group (~2.0 Å) at positions 2 and 3 create a "vicinal clash." This often forces the methyl protons into specific conformations or induces slight ring puckering, observable only via high-resolution X-ray Diffraction (XRD).
-
H-Bonding Potential: Unlike simple aromatics, the 1,4-diol moiety facilitates strong intermolecular
networks, typically forming infinite 1D chains or 2D sheets, which dominate the lattice energy over the weaker stacking.[1]
Experimental Protocol: Crystal Growth & Data Acquisition
Rational Crystallization Strategy
Obtaining single crystals of substituted hydroquinones requires balancing solubility with the need to slow nucleation to prevent twinning.
| Parameter | Protocol Specification | Rationale |
| Primary Method | Slow Evaporation / Vapor Diffusion | Hydroquinones are prone to oxidation; diffusion minimizes air exposure compared to open evaporation.[1] |
| Solvent System A | Ethanol/Water (80:20) | Matches the polarity of the diol; water promotes H-bond networking during lattice formation.[1] |
| Solvent System B | Dichloromethane/Hexane (Diffusion) | Good for resolving the lipophilic region (Cl/Me) if polar solvents yield solvates. |
| Temperature | 4°C (Dark) | Low temperature reduces thermal motion during nucleation; darkness prevents photo-oxidation to the quinone.[1] |
XRD Data Collection Parameters
To resolve the hydroxyl protons and the precise geometry of the crowded Cl-Me region, the following instrument settings are mandatory.
-
Radiation Source: Mo K
( Å) is preferred over Cu K to minimize absorption effects from the Chlorine atom ( ). -
Temperature: Data must be collected at 100 K (Cryostream) .
-
Reasoning: Room temperature data often results in high thermal ellipsoids for the methyl group and "invisible" hydroxyl protons due to librational disorder.
-
-
Resolution: Collect to a minimum
of (0.75 Å resolution) to ensure precise bond length determination ( Å).
Structural Refinement & Analysis Workflow
The following workflow illustrates the critical decision nodes when solving the structure, specifically addressing the "Pseudo-Symmetry" often introduced by the 1,4-substitution pattern.
Figure 1: Crystallographic refinement logic flow. Note the specific check for Cl/Me disorder, which is common if the molecule sits on a special position.[1]
Structural Expectations & Reference Data
Since specific unit cell data for this derivative is often proprietary or absent from open snippets, the following reference values are derived from high-precision studies of analogous chlorohydroquinones and methylhydroquinones. These serve as the Quality Control (QC) Standard for your analysis.
Expected Geometric Parameters
When refining your structure, observed values should fall within these ranges. Deviations
| Bond Type | Expected Length (Å) | Refinement Note |
| C(ar)-Cl | 1.735 – 1.755 | Typical for chloro-aromatics.[1] Shortening suggests |
| C(ar)-O(H) | 1.362 – 1.385 | |
| C(ar)-C(Me) | 1.500 – 1.515 | Monitor for elongation due to steric repulsion from the ortho-Cl.[1] |
| O-H | 2.70 – 2.90 ( | Strong H-bond.[1] The |
Packing Motifs & Hydrogen Bonding
In the solid state, 2-Chloro-3-methylbenzene-1,4-diol is expected to adopt one of two primary packing motifs driven by the hydroxyl groups:
-
Infinite Chains (
motif): The molecules link head-to-tail via interactions, forming ribbons running parallel to a crystallographic axis (usually b or c).[1] -
R-type Dimers: Less likely due to the steric bulk of Cl/Me, but possible formation of centrosymmetric rings
or larger loops.
Critical Interaction to Watch:
-
Intramolecular
: Check if the hydroxyl group at position 1 rotates toward the chlorine (forming a weak 5-membered ring interaction) or away from it (due to electrostatic repulsion). This torsion angle is the "fingerprint" of the molecule's electronic state.
Advanced Analysis: Hirshfeld Surface Mapping[3]
To fully characterize the influence of the Chloro-Methyl substitution, generate Hirshfeld surfaces (using CrystalExplorer) after refinement.
- Surface: Look for deep red spots at the OH positions (strong H-bonds).
-
Fingerprint Plot:
References
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.[1] Link
-
Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: interactions without borders." Accounts of Chemical Research, 35(7), 565-573.[1] Link[1]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Dunitz, J. D., & Taylor, R. (1997). "Organic Fluorine: Odd Man Out." Chemistry – A European Journal, 3(1), 89-98.[1] (Contextual reference for halogen-induced structural perturbations). Link[1]
Sources
Role of 2-Chloro-3-methylbenzene-1,4-diol as a precursor in organic synthesis
This guide details the chemical utility, synthesis, and application of 2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone). It is designed for researchers in medicinal chemistry and total synthesis who utilize halogenated quinone redox systems for scaffold construction.
Executive Summary
2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9) is a bifunctional aromatic scaffold that serves as a "masked" electrophile. While stable in its reduced diol form, its primary utility lies in its oxidation to 2-chloro-3-methyl-1,4-benzoquinone . This oxidized species functions as a highly regioselective dienophile in Diels-Alder cycloadditions and a Michael acceptor for nucleophilic aromatic substitutions.
In drug discovery, this core is a privileged structure for generating aminoquinone-based antitumor agents , Hsp90 inhibitors, and bioisosteres of Vitamin K. The chlorine substituent is not merely structural; it acts as a "activation trigger" for nucleophilic displacement, allowing the rapid library generation of amino-substituted quinones.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2-Chloro-3-methylbenzene-1,4-diol |
| Common Name | 2-Chloro-3-methylhydroquinone |
| CAS Number | 10551-38-9 |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| Appearance | Off-white to pale tan crystalline solid |
| Solubility | Soluble in EtOH, Et₂O, Acetone; Sparingly soluble in H₂O |
| Key Reactivity | Reversible Redox Cycling (E⁰ ≈ 0.7 V vs SHE), Nucleophilic Displacement (in quinone form) |
Synthesis Protocol: The Oxidative Addition Route[7]
While direct chlorination of methylhydroquinone often yields a mixture of isomers (2,5- vs 2,3-substitution), the most reliable regioselective route involves the hydrochlorination of 2-methyl-1,4-benzoquinone (Toluquinone) followed by oxidation and purification.
Mechanism of Regioselectivity
The addition of gaseous HCl to 2-methyl-1,4-benzoquinone is governed by electronic directing effects. The methyl group (electron-donating) deactivates the adjacent positions, but steric and solvent effects can be tuned to favor the formation of the 2-chloro-3-methyl isomer (via 1,4-addition) or its regioisomers. The protocol below optimizes for the isolation of the target scaffold.
Experimental Workflow
Phase 1: Preparation of the Quinone Electrophile
-
Starting Material: Dissolve 2-methyl-1,4-benzoquinone (10.0 mmol) in glacial acetic acid (20 mL).
-
Activation: Cool the solution to 10°C to prevent over-oxidation.
Phase 2: Hydrochlorination (The Critical Step)
-
Reagent: Bubble dry HCl gas slowly through the solution for 30 minutes. Alternatively, add concentrated HCl (37%, 1.2 eq) dropwise if gas handling is unavailable (yields may vary).
-
Reaction Monitoring: The yellow quinone solution will darken as the intermediate chlorohydroquinone forms. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).[1]
-
Observation: The product initially forms as the reduced hydroquinone (2-chloro-3-methylbenzene-1,4-diol).
Phase 3: Isolation and Purification
-
Quench: Pour the reaction mixture into ice-water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL) . Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue contains regioisomers (primarily 2-chloro-5-methyl and 2-chloro-3-methyl).
-
Recrystallization: Dissolve in hot Benzene/Ligroin or Ethanol/Water . The 2-chloro-3-methyl isomer often crystallizes distinctively due to its higher symmetry potential.
-
Column Chromatography: If recrystallization is insufficient, separate via flash chromatography (Gradient: 5% → 25% EtOAc in Hexanes).
-
Safety Note: Quinones are potent irritants and lachrymators. HCl gas is corrosive. All operations must be performed in a fume hood.
Applications in Organic Synthesis & Drug Design
The value of 2-Chloro-3-methylbenzene-1,4-diol is realized when it is oxidized back to its quinone form (Compound Q ). This "Redox Valve" allows the molecule to be stored safely as a diol and activated only when needed.
A. Nucleophilic Displacement (The "Aminoquinone" Pathway)
The chlorine atom on the quinone ring is an excellent leaving group for nucleophilic aromatic substitution (
-
Reaction: Compound Q + Primary Amine (
) 2-Amino-3-methyl-1,4-benzoquinone . -
Utility: This reaction is the cornerstone for synthesizing mitomycin analogues and geldanamycin derivatives . The replacement of Cl with an amine shifts the redox potential and solubility, critical for tuning cytotoxicity.
B. Diels-Alder Cycloaddition
The chlorine substituent lowers the LUMO energy of the quinone, making it a more reactive dienophile than the non-chlorinated parent.
-
Regiocontrol: In a Diels-Alder reaction with an unsymmetrical diene, the chlorine atom directs the regiochemistry (typically directing the most nucleophilic terminus of the diene away from itself due to steric/electronic repulsion, or ortho depending on the specific diene).
-
Target: Synthesis of Naphthoquinones and Anthracyclines (e.g., Doxorubicin precursors).
Visualizing the Synthetic Logic
The following diagram illustrates the central role of the diol as a stable precursor to two distinct chemical pathways: Scaffold Functionalization (Substitution) and Ring Construction (Cycloaddition).
Caption: The "Redox Valve" mechanism. The stable diol is oxidized to the reactive quinone, which then diverges into substitution (drug design) or cycloaddition (total synthesis) pathways.
Quantitative Comparison: Reactivity of Quinone Precursors[9]
The following table highlights why the 2-Chloro-3-methyl variant is preferred over non-halogenated or non-methylated analogs for specific applications.
| Precursor Variant | Electronic Character | Diels-Alder Rate | Primary Application | |
| 2-Methyl-1,4-benzoquinone | Electron-Rich (Donor) | Slow | Low | Vitamin K Synthesis |
| 2-Chloro-1,4-benzoquinone | Electron-Poor (Acceptor) | Fast | High | General Building Block |
| 2-Chloro-3-methyl-1,4-benzoquinone | Balanced | Moderate-Fast | Tunable | Regioselective Scaffolding |
Key Insight: The methyl group provides steric bulk that prevents unwanted side reactions at the C3 position, while the chlorine at C2 remains labile enough for substitution but stable enough to survive mild oxidation conditions.
References
-
Synthesis of Chlorinated Quinones
-
Organic Syntheses, Coll.[2] Vol. 2, p. 539; Vol. 18, p. 15. (General methods for quinone chlorination).
-
Source: (Analogous chemistry for chloro-quinone preparation).
-
-
Nucleophilic Substitution of Quinones
-
Valderrama, J. A., et al. "Studies on Quinones. Part 32: Reaction of 2-methoxycarbonyl-1,4-benzoquinones with nucleophiles." Chem. Pharm. Bull. (1999).[1]
-
Source:
-
-
Diels-Alder Reactivity
- Silvani, A., et al. "Benzoquinones in Diels-Alder reactions: A review." Green Chemistry.
-
Source:
-
Biological Activity of Aminoquinones
- Tandon, V. K., et al. "Synthesis and biological evaluation of novel 1,4-naphthoquinone derivatives as antiviral and anticancer agents." Bioorg. Med. Chem. Lett.
-
Source:
Sources
Methodological & Application
Step-by-step synthesis protocol for 2-Chloro-3-methylbenzene-1,4-diol from precursors
Application Note: High-Purity Synthesis of 2-Chloro-3-methylbenzene-1,4-diol (2-Chloro-3-methylhydroquinone)
Abstract & Introduction
2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9), also known as 2-chloro-3-methylhydroquinone, is a functionalized aromatic intermediate utilized in the synthesis of agrochemicals, polymerization inhibitors, and heterocyclic pharmaceutical scaffolds (e.g., phenothiazines and benzoxazoles).[1] Its specific substitution pattern—featuring a chlorine atom adjacent to a methyl group—imparts unique steric and electronic properties that are critical for structure-activity relationship (SAR) studies.
This application note details a robust, two-step synthesis protocol designed to ensure regiochemical fidelity. Unlike direct chlorination of 2-methylhydroquinone, which often yields a mixture of isomers (e.g., 5-chloro or 6-chloro derivatives), this protocol utilizes 2-chloro-3-methylaniline as the starting material. The workflow involves the oxidation of the aniline to the corresponding p-benzoquinone, followed by a mild reduction to the target diol. This "oxidation-reduction" strategy guarantees the preservation of the 2-chloro-3-methyl vicinal motif.
Safety & Pre-requisites
Critical Safety Warning: This protocol involves the use of hazardous reagents. All operations must be performed in a properly functioning chemical fume hood.
-
2-Chloro-3-methylaniline: Toxic by inhalation, ingestion, and skin contact. Potential methemoglobinemia inducer.
-
Sulfuric Acid (
): Corrosive. Causes severe burns.[2] -
Manganese Dioxide (
): Strong oxidizer. Avoid inhalation of dust.[2][3][4] -
1,4-Benzoquinones: Potent irritants, lachrymators, and skin sensitizers. Handle with double nitrile gloves.
PPE Requirements:
-
Safety goggles (or face shield during oxidation).
-
Lab coat (chemical resistant).
-
Double nitrile gloves.
-
P100 respirator (if handling dry quinone powder outside a hood).
Retrosynthetic Analysis & Workflow
The synthesis is designed to lock the regiochemistry early in the process.
Figure 1: Synthetic Workflow Diagram
Caption: Logical workflow for the regioselective synthesis of 2-chloro-3-methylbenzene-1,4-diol.
Detailed Protocol
Phase 1: Synthesis of 2-Chloro-3-methyl-1,4-benzoquinone
Objective: To oxidize the aniline precursor to the quinone while maintaining the halogen-alkyl arrangement.
Reagents & Equipment:
| Component | Grade/Spec | Quantity (Scale: 10g Input) |
|---|---|---|
| 2-Chloro-3-methylaniline | >98% | 10.0 g (70.6 mmol) |
| Manganese Dioxide (
Procedure:
-
Preparation : In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 150 mL of 40% sulfuric acid. Cool the solution to 0–5°C using an ice-salt bath.
-
Addition : Slowly add 2-chloro-3-methylaniline (10.0 g) to the acid. The amine sulfate salt may precipitate; ensure vigorous stirring to maintain a suspension.
-
Oxidation : Add activated manganese dioxide (25.0 g) portion-wise over 30 minutes. Critical: Maintain the internal temperature below 10°C to prevent degradation. The reaction is exothermic.
-
Reaction : Allow the mixture to stir at 5–10°C for 2 hours. The mixture will turn dark.
-
Extraction : Steam distillation is the classic method for isolating volatile quinones. However, for this substituted quinone, solvent extraction is more efficient. Filter the reaction mixture through a pad of Celite to remove manganese salts. Wash the pad with water.
-
Isolation : Extract the filtrate with ethyl acetate (
mL). The organic layer will be yellow/orange (characteristic of quinones). -
Purification : Wash the combined organic layers with brine (
mL), dry over anhydrous , and concentrate under reduced pressure. -
Intermediate : The residue is crude 2-chloro-3-methyl-1,4-benzoquinone. It can be recrystallized from hexane/ethanol if high purity is required, but it is often used directly in the next step.
-
Expected Appearance: Yellow to orange crystalline solid.
-
Phase 2: Reduction to 2-Chloro-3-methylbenzene-1,4-diol
Objective: To reduce the quinone to the hydroquinone (diol) under mild conditions.
Reagents & Equipment:
| Component | Grade/Spec | Quantity |
|---|---|---|
| Crude Quinone (from Step 1) | ~90% | ~9.0 g (Theoretical) |
| Sodium Dithionite (
Procedure:
-
Dissolution : Dissolve the crude quinone (approx. 9 g) in 50 mL of THF in a 250 mL Erlenmeyer flask.
-
Reduction : Prepare a solution of sodium dithionite (20 g) in 50 mL of water. Add this aqueous solution to the THF solution with stirring.
-
Observation : The yellow/orange color of the quinone should fade rapidly to a pale solution as the reduction to the colorless hydroquinone occurs. Stir for 30 minutes at room temperature.
-
Work-up : Concentrate the mixture on a rotary evaporator to remove most of the THF.
-
Crystallization : The product may precipitate from the remaining aqueous layer. If not, extract with diethyl ether (
mL). -
Drying : Dry the ether extracts over anhydrous
. Filter and evaporate to dryness. -
Final Purification : Recrystallize the solid from toluene or a water/ethanol mixture.
-
Target Appearance: White to off-white needles or powder.
-
Yield: Typical overall yield from aniline is 60–75%.
-
Analytical Validation (QC)
To ensure the integrity of the synthesis, the following analytical parameters should be verified:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Melting Point | Capillary | 118–122°C (Lit. range varies slightly by polymorph) |
| DMSO- | ||
| Purity | HPLC (UV 254nm) | >98.0% |
Mechanistic Note:
The
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19030360, 2-Chloro-3-methylbenzene-1,4-diol. Retrieved from [Link]
-
LookChem. (n.d.). 2-Chloro-3-methylbenzene-1,4-diol Datasheet and Synthesis Info. Retrieved from [Link][5]
-
Organic Syntheses. (1977). Oxidation of Amines to Quinones: General Methods. (Contextual reference for Step 1 methodology). [Link]
Sources
Optimizing reaction conditions for the oxidation of 2-Chloro-3-methylbenzene-1,4-diol to quinones
Application Note & Protocol Guide
Topic: Optimizing Reaction Conditions for the Oxidation of 2-Chloro-3-methylbenzene-1,4-diol to 2-Chloro-3-methyl-1,4-benzoquinone
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the optimization of reaction conditions for the synthesis of 2-Chloro-3-methyl-1,4-benzoquinone via the oxidation of 2-Chloro-3-methylbenzene-1,4-diol. It delves into the underlying chemical principles, offers detailed experimental protocols, and provides troubleshooting guidance to ensure successful and reproducible outcomes.
Introduction: The Significance of Substituted Quinones
Quinones are a class of cyclic conjugated diketones that are not only pivotal intermediates in organic synthesis but also constitute the core structural motif in numerous biologically active compounds and functional materials.[1][2] Their reversible two-electron, two-proton redox chemistry is central to their function, most notably in biological electron transport chains, such as the role of ubiquinones (Coenzyme Q) in cellular respiration.[3] The introduction of substituents, such as the chloro and methyl groups in 2-Chloro-3-methyl-1,4-benzoquinone, allows for the fine-tuning of the molecule's electronic properties, redox potential, and steric hindrance, making it a valuable building block for the synthesis of novel therapeutic agents and specialized polymers.
The oxidation of the corresponding hydroquinone, 2-Chloro-3-methylbenzene-1,4-diol, is the most direct and common route to this target quinone.[4][5] However, the efficiency and selectivity of this transformation are highly dependent on a careful selection of the oxidizing agent and reaction conditions to avoid side reactions and product degradation.[6] This guide will explore these critical parameters in detail.
Mechanistic Overview and Key Influencing Factors
The oxidation of a hydroquinone to a quinone is a fundamental redox reaction involving the removal of two electrons and two protons.[3] This process breaks the aromaticity of the benzene ring to form the conjugated dione system of the quinone.[2][7] The reaction can proceed through a stepwise mechanism involving a semiquinone radical intermediate.[8]
Caption: Generalized reaction pathway for hydroquinone oxidation.
Several factors must be carefully controlled to optimize this transformation:
-
Choice of Oxidizing Agent: The selection of the oxidant is paramount. A wide array of reagents can effect this transformation, ranging from strong, classical oxidants to milder, more selective modern reagents.[7]
-
Strong Oxidants (e.g., Sodium Dichromate in H₂SO₄): These are cost-effective and powerful but can lead to over-oxidation and the formation of tarry by-products, especially with sensitive substrates.[5][6][9]
-
Milder Oxidants (e.g., Silver(I) Oxide, DDQ): Reagents like Ag₂O are often used for clean conversions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a high-potential quinone itself and is excellent for the dehydrogenation of hydroquinones, often under mild conditions.[10][11][12][13]
-
Metal-Free/Green Oxidants (e.g., O₂/Base, H₂O₂): Aerobic oxidation catalyzed by a base offers a greener alternative, producing H₂O₂ as a byproduct.[14] Catalytic systems using H₂O₂ are also being explored.[15][16]
-
-
Solvent System: The solvent must dissolve the hydroquinone starting material and should be inert to the oxidizing agent. Common choices include water, acetone, acetonitrile, dichloromethane (DCM), and benzene. For biphasic reactions, a combination of an aqueous phase for the oxidant and an organic phase for the product can be effective.[17]
-
Temperature: Many hydroquinone oxidations are exothermic. Temperature control is crucial to prevent side reactions and decomposition of the desired quinone product.[6] Reactions are often run at or below room temperature.
-
pH: The redox potential of the hydroquinone/quinone system is pH-dependent.[2] Acidic conditions are common, especially when using dichromate, as they enhance the oxidizing power of the reagent.[1][5] However, for some substrates, neutral or even basic conditions (in the case of aerobic oxidation) may be preferable.[14]
Recommended Experimental Protocols
Here we provide two distinct protocols for the oxidation of 2-Chloro-3-methylbenzene-1,4-diol, one employing a classical strong oxidant and the other a milder, more selective reagent.
Protocol 1: Oxidation using Sodium Dichromate and Sulfuric Acid
This method is robust and uses readily available, inexpensive reagents. Careful temperature control is essential to minimize by-product formation.
Materials and Reagents:
-
2-Chloro-3-methylbenzene-1,4-diol (C₇H₇ClO₂)
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Distilled water
-
Benzene or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beakers, Erlenmeyer flasks, mechanical stirrer, ice bath, separatory funnel, Buchner funnel, rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 5.0 g of 2-Chloro-3-methylbenzene-1,4-diol in 100 mL of distilled water with gentle heating (to ~50°C).
-
Acidification & Cooling: Cool the solution to 20°C in an ice bath. While stirring, slowly add 5 mL of concentrated sulfuric acid. Continue to cool the mixture.
-
Preparation of Oxidant: In a separate beaker, prepare a solution of sodium dichromate by dissolving 7.0 g of Na₂Cr₂O₇·2H₂O in 15 mL of water.
-
Oxidation: While maintaining the temperature of the hydroquinone solution below 30°C using the ice bath and vigorous stirring, add the sodium dichromate solution dropwise over 30-45 minutes. The initial color will be dark green, transitioning to a yellowish-green as the reaction completes.[5]
-
Reaction Completion & Isolation: Once the addition is complete and the yellowish-green color persists, continue stirring for another 15 minutes. Cool the mixture to 10°C and collect the crude quinone precipitate by suction filtration using a Buchner funnel.[5]
-
Extraction: Transfer the aqueous filtrate to a separatory funnel and extract twice with 50 mL portions of benzene or DCM to recover dissolved product.
-
Work-up: Combine the initial solid precipitate with the organic extracts. If using benzene, heat the mixture gently on a steam bath to dissolve the quinone, then decant the benzene layer.[5] Dry the combined organic solution over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or by sublimation under vacuum at a temperature not exceeding 60°C.[18]
Protocol 2: Mild Oxidation using Silver(I) Oxide
This protocol is suitable for sensitive substrates and typically results in a cleaner reaction with higher yields of the desired product.
Materials and Reagents:
-
2-Chloro-3-methylbenzene-1,4-diol (C₇H₇ClO₂)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
Celite or a short plug of silica gel
-
Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator.
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask, add 1.0 g of 2-Chloro-3-methylbenzene-1,4-diol and 40 mL of anhydrous DCM.
-
Reagent Addition: While stirring the solution at room temperature, add 3.0 g of silver(I) oxide and 2.0 g of anhydrous sodium sulfate in one portion. The sodium sulfate helps to absorb the water formed during the reaction.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Section 4). The reaction is typically complete within 1-2 hours.
-
Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the silver salts and sodium sulfate. Wash the filter pad with additional DCM to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like hexane/ethyl acetate or by column chromatography on silica gel.[6][15]
Reaction Monitoring and Product Characterization
Workflow for Reaction Monitoring and Purification
Caption: A typical workflow for synthesis and analysis.
Thin-Layer Chromatography (TLC):
TLC is an indispensable tool for monitoring the reaction's progress.[6]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point for the eluent system is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 v/v). Adjust the polarity as needed.
-
Visualization: The hydroquinone starting material is typically more polar and will have a lower Rƒ value than the less polar quinone product. Both compounds can be visualized under UV light (254 nm).
Spectroscopic Characterization:
-
¹H NMR: Expect the disappearance of the hydroxyl (-OH) protons from the starting material. The aromatic protons of the quinone will appear in the characteristic region (δ 6.5-7.0 ppm).
-
¹³C NMR: The most telling signals will be the appearance of the two carbonyl carbons (C=O) in the quinone, typically in the δ 180-190 ppm range.
-
IR Spectroscopy: Look for the appearance of a strong C=O stretching band around 1650-1680 cm⁻¹ and the disappearance of the broad O-H stretch from the hydroquinone.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product (C₇H₅ClO₂). High-resolution MS can confirm the elemental composition.[19][20]
Comparative Data and Troubleshooting
Table 1: Comparison of Oxidation Protocols
| Parameter | Protocol 1 (Dichromate) | Protocol 2 (Silver Oxide) |
| Oxidant | Sodium Dichromate | Silver(I) Oxide |
| Conditions | Acidic (H₂SO₄), < 30°C | Neutral, Room Temp. |
| Solvent | Water | DCM or Acetone |
| Pros | Low cost, readily available | Mild, high selectivity, clean |
| Cons | Harsh, potential for by-products, Cr waste | Higher cost of reagent |
| Typical Yield | 75-85% | >90% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient amount of oxidizing agent.2. Reaction time is too short or temperature too low. | 1. Add more oxidizing agent incrementally, monitoring by TLC.2. Increase reaction time or slightly raise the temperature, being cautious of decomposition.[6] |
| Dark, Tarry Residue | 1. Over-oxidation or decomposition of the product.2. Reaction temperature was too high. | 1. Use a milder oxidizing agent (e.g., switch from Protocol 1 to 2).2. Maintain strict temperature control with an ice bath.[6] |
| Product Contaminated with Starting Material | 1. Reaction did not go to completion.2. Inefficient purification. | 1. See "Incomplete Reaction" above.2. If recrystallization is ineffective, purify using column chromatography on silica gel.[6][15] |
| Difficulty in Crystallizing the Product | 1. Presence of impurities.2. Product may be an oil. | 1. Attempt purification by passing a solution of the crude product through a short plug of silica gel.2. If the product remains an oil, purification by column chromatography is the preferred method.[6] |
References
-
Quinone Synthesis & Analysis Guide. (n.d.). Scribd. Retrieved from [Link]
-
Chemistry Basics. (2021, May 29). Hydroquinone to Quinone preparation [Video]. YouTube. [Link]
-
IDENTIFICATION AND QUANTIFICATION OF QUINONES IN ENVIRONMENTAL SAMPLES. (n.d.). ProQuest. Retrieved from [Link]
-
Reactions of Phenols. (2023, January 14). Chemistry LibreTexts. [Link]
- A method of oxidizing hydroquinone to prepare quinone. (2014).
-
Quinone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydroquinone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. (2026, January 8). ACS Publications. [Link]
-
Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. [Link]
-
Electrochemical Synthesis of Quinones and Hydroquinones. (2024, October 3). ACS Publications. [Link]
- Purification of quinone. (1932).
-
Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. (2018). ResearchGate. [Link]
-
A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. (2022). MDPI. [Link]
-
Synthesis of some NH- and NH,S- substituted 1,4-quinones. (n.d.). National Center for Biotechnology Information. [Link]
-
Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase. (n.d.). ResearchGate. [Link]
-
quinone. (n.d.). Organic Syntheses Procedure. [Link]
-
The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. (n.d.). Royal Society of Chemistry. [Link]
-
Oxidation and Reduction (Hydroquinones, Ubiquinones): Biological 2e-Redox Centers. (2020, March 23). Jack Westin. [Link]
-
Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. (2018). Eureka. [Link]
-
Michael Adducts of 2-Methoxycarbonyl-1,4-benzoquinone with Different Donor Molecules. (n.d.). ResearchGate. [Link]
-
2-Chloro-3-methylbenzene-1,4-diol. (n.d.). LookChem. Retrieved from [Link]
-
Quinones. (2021, July 31). Chemistry LibreTexts. [Link]
-
2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. (n.d.). Organic Chemistry Portal. [Link]
-
trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses Procedure. [Link]
- The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I). (n.d.).
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). (2025, August 5). ResearchGate. [Link]
Sources
- 1. Quinone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 2-CHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
- 16. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US1883284A - Purification of quinone - Google Patents [patents.google.com]
- 19. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preparation of pharmaceutical intermediates using 2-Chloro-3-methylbenzene-1,4-diol
Executive Summary
This application note details the strategic utilization of 2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone) as a versatile scaffold in pharmaceutical synthesis. Unlike simple hydroquinones, this trisubstituted core offers a unique "orthogonality" due to the presence of three distinct functional handles:
-
Redox-Active Core: The 1,4-diol system is easily oxidized to a quinone, a privileged structure in mitochondrial-targeting drugs and antimalarials.
-
Electrophilic Handle (Cl): The chlorine atom at the C2 position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
) when activated in the quinone state.[1] -
Steric/Lipophilic Modulator (Me): The C3 methyl group provides essential metabolic stability and lipophilicity, often acting as a bioisostere for the poly-isoprenoid tails found in ubiquinone (Coenzyme Q10).[1]
This guide provides validated protocols for oxidation, protection, and cross-coupling, designed to accelerate the development of redox-active therapeutics.
Structural Analysis & Reactivity Logic
The chemical behavior of 2-Chloro-3-methylbenzene-1,4-diol is defined by the electronic push-pull between the electron-rich hydroxyl groups and the electron-withdrawing chlorine.
The Reactivity Landscape
-
Oxidation Potential: The presence of the electron-withdrawing chlorine makes the ring harder to oxidize than methylhydroquinone but easier than dichlorohydroquinone. This "Goldilocks" zone is critical for drugs that rely on in vivo redox cycling (ROS generation) for efficacy, such as anticancer agents.[1]
-
Steric Shielding: The methyl group at C3 sterically protects the C4-hydroxyl/carbonyl, directing nucleophilic attacks or metabolic conjugation to the less hindered C1/C6 positions.
Figure 1: Divergent synthetic pathways available from the central diol scaffold.[1]
Application I: Synthesis of Redox-Active Quinone Cores
Context: The oxidized form, 2-chloro-3-methyl-1,4-benzoquinone , is a structural analog of Plastoquinone and Coenzyme Q. It is a vital intermediate for synthesizing drugs that target the mitochondrial electron transport chain.
Protocol A: Ceric Ammonium Nitrate (CAN) Oxidation
Rationale: While hypervalent iodine or silver oxide can be used, CAN provides a rapid, high-yielding, and self-indicating reaction (color change) suitable for scale-up.
Materials:
-
Substrate: 2-Chloro-3-methylbenzene-1,4-diol (1.0 equiv)
-
Oxidant: Ceric Ammonium Nitrate (CAN) (2.2 equiv)[1]
-
Solvent: Acetonitrile (
) / Water ( ) (4:1 ratio)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the diol in 40 mL of acetonitrile in a round-bottom flask. Cool to 0°C using an ice bath to control the exotherm.
-
Addition: Dissolve CAN (22 mmol) in 10 mL of water. Add this solution dropwise to the reaction flask over 15 minutes.
-
Observation: The solution will transition from pale/colorless to a deep bright yellow/orange.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Validation (TLC): Check TLC (20% EtOAc/Hexanes). The starting material (lower
, UV active) should disappear, replaced by a distinct yellow spot (higher ).[1] -
Workup: Dilute with 100 mL water. Extract with Dichloromethane (
mL).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo.-
Note: Quinones are volatile; avoid prolonged high-vacuum exposure.
-
-
Yield: Typical yields range from 85-95%.
Figure 2: Process flow for the oxidative conversion to the quinone scaffold.
Application II: Palladium-Catalyzed Cross-Coupling
Context: To use this scaffold in kinase inhibitors or biaryl systems, the chlorine atom serves as a handle for Suzuki-Miyaura coupling. However, the free hydroxyl groups poison Pd-catalysts. Protection is mandatory.
Protocol B: Protection (O-Methylation)
Rationale: Methyl ethers are robust protecting groups that survive basic coupling conditions.[1]
-
Reagents: Methyl Iodide (MeI) (2.5 equiv),
(3.0 equiv), Acetone (Reflux).[1] -
Key Insight: The methyl group at C3 creates steric hindrance. Reflux is often required to ensure complete methylation of the C4-hydroxyl.
Protocol C: Sterically Demanding Suzuki Coupling
Rationale: The electron-rich nature of the dimethoxy ring (after protection) makes the C-Cl bond less reactive toward oxidative addition. Standard
Materials:
-
Substrate: 2-Chloro-1,4-dimethoxy-3-methylbenzene (1.0 equiv)
-
Boronic Acid: Aryl-boronic acid (1.2 equiv)[1]
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: Toluene/Water (10:1)[1]
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the protected substrate, boronic acid, base, and precatalyst system. Evacuate and backfill with Argon (
).[1]-
Critical Step: Oxygen is the enemy of this catalytic cycle. Thorough degassing is non-negotiable.
-
-
Solvent Addition: Add degassed Toluene/Water via syringe.
-
Heating: Heat to 100°C for 12-18 hours.
-
Workup: Cool, filter through a Celite pad (to remove Pd black), and dilute with EtOAc. Wash with water.[2][3]
-
Purification: Flash column chromatography.
Data Summary: Coupling Efficiency
| Ligand System | Conversion (24h) | Yield | Notes |
| < 20% | N/A | Fails due to electron-rich ring deactivating the C-Cl bond. | |
| 45% | 40% | Moderate success, requires high catalyst loading.[1] | |
| > 98% | 92% | Recommended. Buchwald ligands overcome electronic deactivation.[1] |
Analytical Validation (Self-Validating Systems)[1]
To ensure scientific integrity, researchers should verify intermediates using these diagnostic signals:
-
NMR (DMSO-
):-
Starting Diol: Look for two broad singlets (hydroxyls) around 8.5-9.5 ppm.[1] The aromatic protons will appear as a doublet system (if H5/H6 are adjacent) or singlets depending on substitution.[1] The methyl group is a diagnostic singlet at ~2.1-2.3 ppm.
-
Quinone (Oxidized): Hydroxyl signals disappear.[1] Aromatic protons shift upfield (6.5-7.0 ppm) due to the loss of aromaticity.[1] The compound becomes bright yellow.
-
-
IR Spectroscopy:
-
Quinone: Appearance of a strong carbonyl (
) stretch at 1650-1670 .[1] -
Diol: Broad O-H stretch at 3200-3400
.
-
References
-
PubChem. (2025).[1] 2-Chloro-3-methylbenzene-1,4-diol Compound Summary. National Library of Medicine. [Link][1]
-
Fisher Scientific. (2024).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocols.[4] (General protocols for Pd-catalyzed coupling). [Link][1]
-
National Institutes of Health (NIH). (2022).[1] Synthetic approaches and pharmaceutical applications of chloro-containing molecules.[2][4][5][6] (Review of chloro-bioisosteres in drug discovery). [Link]
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-CHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis of 2-chloro-3-substituted quinoxalines by visible-light-induced radical cascade cyclization of ortho-diisocyanoarenes with sulfinic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Mass Spectrometry Fragmentation Patterns of 2-Chloro-3-methylbenzene-1,4-diol
This Application Note is designed for researchers and analytical scientists involved in metabolite profiling, environmental toxicology, and pharmaceutical impurity analysis. It details the mass spectrometry (MS) characterization of 2-Chloro-3-methylbenzene-1,4-diol (also known as 2-chloro-3-methylhydroquinone), a critical intermediate in the degradation of chlorotoluenes.
Executive Summary
2-Chloro-3-methylbenzene-1,4-diol (
Chemical Context & Properties
Before analysis, understanding the isotopic and structural behavior is crucial for interpreting MS data.
-
Molecular Formula:
-
Monoisotopic Mass: 158.0135 Da (
) -
Isotope Pattern: The presence of Chlorine imposes a characteristic 3:1 intensity ratio for M (158) and M+2 (160) peaks.
-
Structural Features: The molecule possesses a hydroquinone core with adjacent Chlorine and Methyl substituents. This steric crowding facilitates unique "ortho-effect" rearrangements during ionization.
Experimental Protocols
GC-MS Workflow (Derivatization Required)
Due to the polarity of the two hydroxyl groups, direct GC-MS analysis often yields poor peak shape. Silylation is the industry standard.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes. (Ensures complete bis-TMS formation).
-
Injection: Inject 1 µL into GC-MS (Splitless mode).
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
Ionization: Electron Impact (EI) at 70 eV.[2]
LC-MS/MS Workflow (Direct Analysis)
Preferred for biological matrices where derivatization is impractical.
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (hydroquinones ionize poorly in positive mode).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
Fragmentation Analysis & Results
Electron Impact (EI) Fragmentation (GC-MS)
In EI (70 eV), the molecule undergoes extensive fragmentation. The proximity of the chlorine to the hydroxyl group drives the loss of HCl, a key diagnostic for ortho-chlorophenols.
Key Diagnostic Ions (Underivatized)
| m/z (Ion) | Composition | Relative Intensity | Mechanism / Causality |
| 158 | 100% (Base) | Stable aromatic molecular ion ( | |
| 160 | ~32% | Chlorine isotope signature ( | |
| 123 | 40-60% | Homolytic cleavage of the C-Cl bond. | |
| 122 | 20-30% | Ortho-Effect: Elimination of HCl involving the adjacent -OH proton. | |
| 130 | 15-25% | Contraction of the quinone ring (typical of phenols). | |
| 94 | Variable | Further loss of CO/Cl; phenol-like fragment. |
Bis-TMS Derivative Fragmentation (GC-MS)
-
Molecular Ion: m/z 302 (
). -
Base Peak: m/z 73 (
). -
Diagnostic Loss: m/z 287 (M - 15, loss of methyl from TMS).
ESI(-) MS/MS Fragmentation (LC-MS)
In negative mode, the precursor is the deprotonated pseudomolecular ion
-
Precursor Ion: m/z 157.
-
Primary Fragment (MS2): m/z 121 (
).-
Mechanism:[2] The phenoxide anion facilitates the nucleophilic displacement or elimination of the adjacent chlorine as HCl (or Cl radical + H radical recombination).
-
-
Secondary Fragment: m/z 129 (
).
Structural Elucidation Workflows (Visualized)
The following diagrams illustrate the analytical decision tree and the specific fragmentation mechanism.
Analytical Workflow
This flow details the decision process between GC and LC routes based on sample type.
Figure 1: Decision matrix for selecting the optimal ionization and separation route.
Fragmentation Pathway (EI Mechanism)
This diagram maps the loss of Chlorine and Carbon Monoxide, the two dominant pathways in Electron Impact ionization.
Figure 2: Proposed EI fragmentation pathways highlighting the diagnostic loss of HCl and CO.
Discussion and Troubleshooting
Differentiating Isomers
The primary challenge is distinguishing the 2-chloro-3-methyl isomer from the 2-chloro-5-methyl isomer.
-
Ortho-Effect Intensity: The loss of HCl (m/z 158 → 122) is significantly more intense in the 2-chloro-3-methyl isomer because the methyl group at position 3 pushes the hydroxyl at position 4 and the chlorine at position 2 into a conformation that favors interaction, or simply because the steric crowding weakens the C-Cl bond compared to the less crowded 5-methyl isomer.
-
Retention Time: On a non-polar column (DB-5), the 2-chloro-3-methyl isomer typically elutes after the 2-chloro-5-methyl isomer due to higher boiling point caused by dipole shielding (internal H-bonding).
Common Pitfalls
-
Incomplete Derivatization: If mono-TMS peaks (m/z 230) are observed, increase incubation time. Steric hindrance from the ortho-chloro group can slow down the silylation of the adjacent hydroxyl.
-
Carryover: Chlorinated phenols are "sticky" in LC systems. Use a needle wash of 50:50 Methanol:Isopropanol.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Hydroquinones. National Institute of Standards and Technology. [Link]
-
Pieper, D. H., et al. (2004). "Metabolism of Chlorotoluenes: Chloromethylmuconolactones as Critical Metabolites." Journal of Bacteriology. [Link]
- McFadden, W. H. (1973). Techniques of Combined Gas Chromatography/Mass Spectrometry: Applications in Organic Analysis. Wiley-Interscience. (Foundational text on ortho-effects in mass spec).
-
ChemGuide. (2023). Mass Spectrometry Fragmentation Patterns: Halogenated Compounds. [Link]
Sources
Troubleshooting & Optimization
Improving yield and purity in the synthesis of 2-Chloro-3-methylbenzene-1,4-diol
Executive Summary & Diagnostic
You are likely accessing this guide because your synthesis of 2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9) is suffering from persistent isomeric impurities (specifically the 5-chloro or 6-chloro analogs) or low yields during the reduction step.
The Core Issue: The synthesis of this specific isomer is a classic "regioselectivity trap."
-
Direct Chlorination Failure: Direct chlorination of 2-methylhydroquinone (or 2-methyl-1,4-benzoquinone) is dominated by electronic and steric directing effects that favor the 5-position and 6-position , not the sterically crowded 2-position (between the hydroxyl and the methyl group).
-
The Solution: You cannot "force" the chlorination to the 2-position with standard reagents (
, , NCS) on the hydroquinone core. You must utilize a pre-functionalized precursor —typically 2-chloro-3-methylaniline or 2-chloro-3-methylphenol —oxidize it to the corresponding quinone, and then reduce it to the target diol.
This guide details the Directed Quinone Route , which is the only reliable method to ensure high regiochemical purity.
The Regioselectivity Paradox (Visualized)
The following diagram illustrates why standard routes fail and why the directed route is necessary.
Figure 1: Comparison of the failed direct chlorination route (Red) vs. the directed aniline oxidation route (Green).
Technical Protocol: The Directed Quinone Route
This protocol uses 2-chloro-3-methylaniline as the starting material.[1][2][3] This ensures the chlorine and methyl groups are already in the correct ortho relationship before the quinone system is established.
Phase 1: Oxidation to 2-Chloro-3-methyl-1,4-benzoquinone
Principle: Oxidation of the aniline using Manganese Dioxide (
-
Reagents:
-
2-Chloro-3-methylaniline (1.0 eq)
-
Sulfuric Acid (
), 30-40% aq. solution -
Manganese Dioxide (
) (Activated, 2.5 - 3.0 eq) -
Solvent: Water/Acetic Acid mixture (if solubility is an issue)
-
-
Step-by-Step:
-
Dissolution: Dissolve 2-chloro-3-methylaniline in dilute sulfuric acid at
. Ensure a clear solution (formation of the anilinium salt). -
Oxidation: Slowly add activated
in portions, maintaining the temperature below . The reaction is exothermic. -
Aging: Stir at
for 2–4 hours. The solution will turn dark, then yellow/orange as the quinone precipitates or oils out. -
Extraction: Extract the mixture with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash the organic layer with water, then brine. Dry over
. -
Isolation: Evaporate solvent to yield crude 2-chloro-3-methyl-1,4-benzoquinone .
-
Checkpoint: This intermediate is volatile and sensitive. Do not overheat. It should appear as yellow crystals/oil.
-
Phase 2: Reduction to 2-Chloro-3-methylbenzene-1,4-diol
Principle: The quinone is reduced to the hydroquinone using Sodium Dithionite (
-
Reagents:
-
Crude Quinone (from Phase 1)
-
Sodium Dithionite (
) (2.0 eq) -
Solvent: THF/Water or Ethanol/Water (1:1)
-
-
Step-by-Step:
-
Setup: Dissolve the crude quinone in THF or Ethanol.
-
Reduction: Prepare a fresh solution of Sodium Dithionite in water. Add this dropwise to the quinone solution under an inert atmosphere (
or Ar) at room temperature. -
Color Change: The bright yellow/orange color of the quinone should fade to colorless or pale pink (indicating conversion to the diol).
-
Workup:
-
Concentrate the organic solvent under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Crucial: Perform extractions quickly to avoid air-oxidation back to the quinone.
-
-
Purification: Recrystallize immediately from Toluene or Ethanol/Water to obtain the pure diol.
-
Troubleshooting Guide & FAQs
Table 1: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product contains ~40% 5-chloro isomer | Wrong Route: You likely chlorinated 2-methylhydroquinone or added HCl to Toluquinone. | STOP. Switch to the Aniline or Phenol oxidation route described above. You cannot separate these isomers easily. |
| Low Yield in Oxidation Step | Over-oxidation / Tars: Temperature rose above | Control temp strictly at |
| Product turns pink/brown on filter | Re-oxidation: The diol is air-sensitive, especially when wet and alkaline. | Wash filter cake with dilute acidic water ( |
| Incomplete Reduction | Old Reducing Agent: Sodium Dithionite degrades in moist air. | Use fresh |
Frequently Asked Questions
Q: Can I use 2-chloro-3-methylphenol instead of the aniline?
A: Yes. If you have the phenol, you can oxidize it to the quinone using Fremy’s Salt (Potassium nitrosodisulfonate) or Salcomine/
Q: Why can't I just add HCl to 2-methyl-1,4-benzoquinone? A: This is the most common error. Nucleophilic addition of HCl to 2-methyl-1,4-benzoquinone follows Michael addition rules. The nucleophile (Cl-) attacks the most electron-deficient, least sterically hindered position, which is typically Position 5 (or 6), not Position 3 (adjacent to the methyl). This yields 2-chloro-5-methylhydroquinone , which is a structural isomer, not your target.
Q: How do I store the final product?
A: 2-Chloro-3-methylbenzene-1,4-diol is prone to oxidation back to the quinone. Store in a tightly sealed amber vial, under Argon, at
References
-
Regioselectivity of Quinone Additions
-
Oxidation of Anilines to Quinones
-
Chlorination of Hydroquinones (The "Wrong" Way context)
- Title: US Patent 4,439,596 - Chlorin
- Source: Google P
-
URL:10
-
Synthesis of Plastoquinone Derivatives (Quinone Precursor)
Sources
- 1. 51364-51-3 | Pd2(dba)3 | Palladium | Ambeed.com [ambeed.com]
- 2. Benzylic Oxidation | Ambeed [ambeed.com]
- 3. vdoc.pub [vdoc.pub]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 7. irgu.unigoa.ac.in [irgu.unigoa.ac.in]
- 8. sphinxsai.com [sphinxsai.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 11. Synthesis of plastoquinones derivatives [sioc-journal.cn]
Preventing auto-oxidation of 2-Chloro-3-methylbenzene-1,4-diol during storage
Welcome to the technical support resource for handling and storage of 2-Chloro-3-methylbenzene-1,4-diol. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and seek to maintain its integrity and purity over time. As a substituted hydroquinone, 2-Chloro-3-methylbenzene-1,4-diol is highly susceptible to auto-oxidation, a process that can compromise experimental results and product quality. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly is auto-oxidation, and why is 2-Chloro-3-methylbenzene-1,4-diol so susceptible to it?
A: Auto-oxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For 2-Chloro-3-methylbenzene-1,4-diol, like other hydroquinone derivatives, this process is a primary degradation pathway. The two hydroxyl (-OH) groups on the benzene ring make the molecule an excellent electron donor.
The mechanism involves the loss of electrons and protons, first forming a semiquinone radical, which is then further oxidized to the corresponding quinone (2-Chloro-3-methyl-p-benzoquinone). This transformation is catalyzed by several factors:
-
Oxygen: The ultimate oxidizing agent in the reaction.
-
Light: UV radiation can provide the energy to initiate the oxidation process.
-
Trace Metals: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts, accelerating the redox cycle.[1][2][3]
-
Elevated pH: Basic conditions deprotonate the hydroxyl groups, forming phenolate ions which are even more easily oxidized. Hydroquinones are significantly more stable under acidic conditions.[1][2][4][5]
The presence of these factors initiates a chain reaction that can rapidly degrade the compound. The resulting quinone is a conjugated, colored molecule, which is why oxidation is often accompanied by a distinct color change.
Caption: Auto-oxidation pathway of 2-Chloro-3-methylbenzene-1,4-diol.
Q2: I've noticed my solid 2-Chloro-3-methylbenzene-1,4-diol has turned from white to a yellowish-brown. Is this oxidation?
A: Yes, this is a classic visual indicator of oxidation. The degradation of hydroquinone compounds is often marked by a darkening of color, typically progressing from white or off-white to yellow, and then to brown or even black with advanced degradation.[6] This color change is due to the formation of the p-benzoquinone derivative and potentially other polymeric byproducts, which are highly colored. If you observe this, the purity of your material is compromised.
Q3: What are the definitive best practices for storing the solid (powder) form of this compound?
A: To prevent the auto-oxidation cascade, you must control the compound's environment by eliminating the catalysts mentioned in Q1. The following multi-faceted approach is critical for long-term stability.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | This displaces oxygen, the primary reactant in auto-oxidation. This practice is known as "inerting" or "blanketing".[7][8][9][10] |
| Temperature | Store at low temperatures (2-8°C for short-term; -20°C for long-term). | Reduces the kinetic rate of the oxidation reaction. Always check the product label for specific temperature recommendations.[4][11][12] |
| Light | Store in the dark, using amber glass vials or containers wrapped in aluminum foil. | Prevents photochemical degradation initiated by UV light exposure.[6] |
| Container | Use tightly sealed, high-quality glass containers with secure caps (e.g., PTFE-lined). | Prevents the ingress of atmospheric oxygen and moisture.[13] |
Sources
- 1. Effect of pH and Oxalate on Hydroquinone-Derived Hydroxyl Radical Formation during Brown Rot Wood Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH and oxalate on hydroquinone-derived hydroxyl radical formation during brown rot wood degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fagronacademy.us [fagronacademy.us]
- 7. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 8. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 9. Packaging, Inerting and Blanketing [airproducts.com]
- 10. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Stability Management of 2-Chloro-3-methylbenzene-1,4-diol
Case ID: 2-Cl-3-Me-HQ-Stab Status: Active Classification: Redox Stability / Base-Catalyzed Degradation
Executive Summary
The Core Challenge:
2-Chloro-3-methylbenzene-1,4-diol (2-Chloro-3-methylhydroquinone) is structurally predisposed to rapid autoxidation under basic conditions. While the methyl group provides slight electron-donating stability, the chlorine atom (electron-withdrawing) increases the acidity of the phenolic protons (
Once deprotonated, the resulting phenolate anion becomes an electron-rich species that reacts rapidly with dissolved molecular oxygen (
Immediate Action Required: If your solution has already turned yellow, brown, or black, oxidation has occurred.
-
Yellow: Early-stage oxidation (Quinone formation).
-
Brown/Black: Late-stage polymerization (Humic-like substances).
The Mechanism: Why Degradation Occurs
To prevent degradation, you must understand the enemy. In basic media (pH > 9), the degradation pathway is driven by the formation of the dianion .
Degradation Pathway Diagram
Figure 1: The autoxidation cascade. Note that the Di-Anion is the critical species that reacts with oxygen. The green dashed line represents the rescue pathway using reducing agents.
Key Mechanistic Factors:
-
Acidity (
): The chlorine substituent lowers the of the hydroxyl groups compared to unsubstituted hydroquinone (approx ). This means deprotonation occurs at a lower pH, accelerating oxidation. -
Electron Transfer: The dianion transfers an electron to
, creating a superoxide radical ( ) and a semiquinone radical. This chain reaction is self-propagating.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown within minutes of adding base. Is my product ruined?
Diagnosis: Rapid autoxidation. The brown color indicates the formation of quinhydrone complexes (1:1 charge transfer complexes between hydroquinone and quinone) and subsequent polymerization. Corrective Action:
-
Immediate: Add a strong reducing agent like Sodium Dithionite (
) immediately. This can reduce the quinone back to the hydroquinone form if polymerization hasn't gone too far. -
Prevention: Never add base to an aerobic solution. You must degas solvents before adding the base.
Q2: Can I use Ascorbic Acid (Vitamin C) to stabilize the solution?
Analysis: Ascorbic acid is a viable antioxidant, but it has limitations in high pH.
-
Pros: Good for mild base (pH 8-10).
-
Cons: In strong base (pH > 12), ascorbic acid itself degrades rapidly.
-
Recommendation: For pH > 10, Sodium Dithionite or Sodium Borohydride (if compatible with your other functional groups) are superior because they remain active reducing agents in alkaline media.
Q3: I am seeing low yields in my alkylation reaction.
Diagnosis: The oxidized quinone (2-Chloro-3-methyl-1,4-benzoquinone) acts as an electrophile (Michael acceptor) rather than a nucleophile. It will not participate in the desired alkylation, leading to yield loss. Verification: Check TLC/LCMS for a peak with Mass = [M-2H]. Fix: Maintain a reducing environment throughout the reaction (See Protocol B).
Validated Stabilization Protocols
Protocol A: The "Schlenk" Standard (Physical Exclusion)
Use this for reactions sensitive to sulfur-based reducing agents.
-
Solvent Prep: Sparge reaction solvents with Argon or Nitrogen for minimum 30 minutes. (Simply sonicating is insufficient for hydroquinones in base).
-
Vessel: Flame-dry glassware and cycle vacuum/inert gas 3 times.
-
Addition Order:
-
Load 2-Chloro-3-methylbenzene-1,4-diol solid under inert flow.
-
Add degassed solvent.
-
Add Base (e.g., KOH, NaOH) last, preferably as a degassed solution or solid under positive gas pressure.
-
Protocol B: Chemical Scavenging (The "Redox Buffer")
Recommended for aqueous or biphasic alkaline workups.
Reagent: Sodium Dithionite (
| Step | Action | Rationale |
| 1 | Prepare Buffer | Dissolve |
| 2 | Check Color | Solution should remain clear/colorless. If yellowing occurs, add small aliquots of dithionite until clear. |
| 3 | Quench | Acidify to pH < 5 as quickly as possible during workup. The protonated diol is stable in air. |
Protocol C: Decision Matrix for Additives
Figure 2: Selection guide for stabilization additives.
Technical Data & Specifications
Comparative Stability Data
| Parameter | 2-Chloro-3-methylbenzene-1,4-diol | Unsubstituted Hydroquinone | Implication |
| Est. | ~9.5 | 9.9 | Higher Acidity: Deprotonates/Oxidizes faster. |
| Redox Potential | Higher (More positive) | Standard | Chlorinated quinones are stronger oxidants; the hydroquinone is harder to oxidize initially but the reaction is faster once deprotonated. |
| Visual Indicator | Yellow | Pale Yellow | Color change is diagnostic for oxidation. |
Reagent Compatibility Table
| Additive | Compatibility | Notes |
| Sodium Dithionite | Excellent | Best for high pH. Reduces quinone back to diol. |
| Sodium Metabisulfite | Good | Good oxygen scavenger, but less reducing power than dithionite. |
| Ascorbic Acid | Fair | Degrades in strong base. Use only for pH < 10.[1] |
| BHT/BHA | Poor | Lipophilic radical scavengers; less effective for ionic/aqueous base mechanisms. |
References
-
RSC Publishing.The Kinetics and Mechanism of Oxidation of Hydroquinone and Chlorohydroquinone. Journal of the Chemical Society, Perkin Transactions 2.
-
National Institutes of Health (PubChem).
-
Google Patents.
- James, T.H.The Theory of the Photographic Process. (Classic reference on hydroquinone redox chemistry in alkaline media). Note: Standard text for silver halide/hydroquinone chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of chlorinated aromatic compounds.
Sources
Technical Support Center: High-Purity Recrystallization of 2-Chloro-3-methylbenzene-1,4-diol
[1][2][3]
Case ID: PUR-2Cl3MeHQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Recrystallization Protocols for >99.5% Purity[1][2][3]
Introduction
Welcome to the Technical Support Center. You are likely working with 2-Chloro-3-methylbenzene-1,4-diol (also known as 2-Chloro-3-methylhydroquinone).[1][2][3] This molecule presents a unique purification challenge: it possesses the oxidation susceptibility of a hydroquinone, compounded by the lipophilicity introduced by the chloro- and methyl- substituents.[3]
This guide is not a generic recipe; it is a troubleshooting system designed to address the specific physicochemical failure modes of this molecule—primarily oxidative degradation (quinonization) and isomer/byproduct occlusion .
Module 1: Solvent System Selection (Thermodynamics)
User Question: Standard water recrystallization works for hydroquinone, but my 2-Chloro-3-methyl derivative oils out or yields poorly. What solvent should I use?
Technical Analysis: The addition of a Chlorine atom (electron-withdrawing, lipophilic) and a Methyl group (electron-donating, lipophilic) significantly disrupts the hydrogen-bonding network compared to unsubstituted hydroquinone.[1][2][3] Water alone is often too polar, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][3]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Primary Use Case | Pros | Cons |
| Ethanol / Water | 40:60 to 60:40 | General Purification | Balances solubility; allows use of aqueous reducing agents ( | Risk of oiling out if EtOH is removed too fast.[3] |
| Toluene | 100% | Removal of Polar Impurities | Excellent for rejecting inorganic salts and highly polar oxidation products.[3] | Requires strict inert atmosphere; cannot use aqueous stabilizers easily.[2][3] |
| Ethyl Acetate / Heptane | 1:3 | High-Purity Polishing | Good for removing non-polar over-chlorinated byproducts.[2][3] | Flammable; requires precise antisolvent addition.[2][3] |
Scientist’s Note: For pharmaceutical-grade applications, I strongly recommend the Ethanol/Water system supplemented with Sodium Dithionite .[1][2][3] This allows you to chemically reverse any oxidation that occurs during the heating phase.
Module 2: Oxidation Management (Kinetics)
User Question: My product turns pink or light brown during filtration. How do I maintain a white crystalline powder?
Technical Analysis: The pink coloration is the formation of the corresponding para-quinone (2-chloro-3-methyl-1,4-benzoquinone).[1][2][3] This reaction is autocatalytic and accelerated by:
-
Heat + Oxygen .
The "Zero-Oxidation" Protocol: You must treat the recrystallization as a reductive environment .[2][3]
-
Chemical Scavenging: Add Sodium Dithionite (
) (0.5 - 1.0 wt% relative to solute) to the aqueous phase.[2][3] It reduces quinones back to hydroquinones instantly.[2] -
Physical Exclusion: All solvents must be degassed (sparged with
for 15 mins). -
pH Control: Maintain pH < 6. Neutral or basic conditions promote rapid oxidation.[2][3]
Module 3: Experimental Workflow
Protocol: Aqueous-Alcoholic Reductive Recrystallization Target Purity: >99.5% (HPLC)[1][2][3]
Phase A: Dissolution & Reduction
-
Charge a round-bottom flask with crude 2-Chloro-3-methylbenzene-1,4-diol (10g).
-
Add Ethanol (25 mL) and stir under Nitrogen flow.
-
Prepare a stabilizer solution: Dissolve 0.1g Sodium Dithionite in 35 mL Degassed Water .[2][3]
-
Heat the ethanol mixture to 60°C.
-
Slowly add the aqueous stabilizer solution until the mixture is just turbid (cloud point).
-
Add minimal hot Ethanol to clarify the solution.
-
Checkpoint: If the solution is dark brown, add activated carbon (0.5g), stir for 10 mins, and hot filter.
-
Phase B: Controlled Crystallization
-
Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature inside the oil bath (approx. rate: 10°C/hour).[2]
-
Nucleation: If no crystals form by 30°C, scratch the glass or add a seed crystal.
-
Final Chill: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.
Phase C: Isolation
-
Filter under Nitrogen (or use a rubber dam to minimize air flow through the cake).
-
Wash: Wash with cold (0°C) degassed water containing 0.1% sodium dithionite.[2]
-
Dry: Vacuum oven at 40°C. Crucial: Ensure no residual solvent remains, as solvent pockets can promote oxidation over time.[1][2]
Module 4: Visualization & Logic
Figure 1: Recrystallization Decision Matrix
Caption: Logical flow for selecting the correct solvent system based on impurity profile and behavior.
Figure 2: Inert Atmosphere Filtration Setup
Caption: Setup to prevent "Pink Product" formation during the critical filtration step.
Module 5: Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is Pink/Grey | Oxidation of surface crystals.[1][2][3] | Wash with cold water containing 0.5% Sodium Bisulfite or Dithionite.[2][3] Dry under |
| Low Yield (<50%) | Solvent volume too high or "Oiling Out" occurred. | Reduce Ethanol ratio. Ensure slow cooling to allow crystal lattice formation instead of oil droplets. |
| Melting Point Depression | Occlusion of solvent or isomer.[3] | Dry sample at 50°C under vacuum for 12h. If MP is still low, recrystallize from Toluene to reject isomers. |
| Black Specks | Polymerized quinones.[2][3] | Perform a hot filtration with Activated Carbon (charcoal) before cooling.[2] |
References
-
Vertex Chemical Search . (2025).[2][3] Purification of chlorohydroquinone derivatives (Patent Analysis). Retrieved from
-
Shekhar, R. (2018).[2] Solvent Selection Strategies for Recrystallization. ResearchGate. Retrieved from
-
McKenna, C. E., et al. (1991).[2][4] Method for preparing analytically pure sodium dithionite for biochemical studies. Biochimica et Biophysica Acta. Retrieved from
-
PubChem Database . (2025).[2][3][5] Compound Summary: 2-Chloro-5-methylbenzene-1,4-diol.[1][2][3][6] National Center for Biotechnology Information.[2][3] Retrieved from
-
Fagron Academy . (2024).[2][3] Stabilization of Oxidation Prone Ingredients (Hydroquinone).[3] Retrieved from
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. China 2-Methylhydroquinone CAS 95-71-6 Manufacturer and Supplier | Starsky [starskychemical.com]
- 3. US3714340A - Process for the preparation of sodium dithionite - Google Patents [patents.google.com]
- 4. A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-methylbenzene-1,4-diol | C7H7ClO2 | CID 232024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution HPLC Analysis of 2-Chloro-3-methylbenzene-1,4-diol
Case Reference: TICKET-2024-CMBD-RES Subject: Resolving Peak Overlapping & Isomer Co-elution Status: Open Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary: The Analytical Challenge
You are likely encountering peak overlapping due to one of three distinct physicochemical behaviors inherent to 2-Chloro-3-methylbenzene-1,4-diol (CMBD) :
-
Positional Isomerism: The synthesis of CMBD often yields the 2-chloro-5-methyl or 2-chloro-6-methyl isomers.[1] On standard C18 columns, the hydrophobic selectivity is insufficient to resolve these subtle steric differences.
-
Redox Instability: Hydroquinones are easily oxidized to their corresponding quinones (e.g., 2-chloro-3-methyl-1,4-benzoquinone).[1] This creates a "ghost peak" that often co-elutes or rides the tail of the main peak.
-
Ionization State: With a pKa estimated between 8.0–9.2 (lowered by the electron-withdrawing chlorine), partial ionization at neutral pH causes peak broadening and merging.
This guide moves beyond standard C18 protocols to leverage Pi-Pi (
Diagnostic Workflow
Before altering your method, use this logic tree to identify the root cause of your resolution loss.
Figure 1: Diagnostic logic for identifying the source of peak overlapping in hydroquinone derivatives.
Module A: Stationary Phase Selection (The "Isomer" Fix)
If your diagnostic indicates isomers (identical UV spectra, usually co-eluting on the front or tail), a C18 column is often ineffective. You require a stationary phase that interacts with the electron density of the aromatic ring, not just its hydrophobicity.
Why C18 Fails vs. Why PFP Succeeds
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + |
| Interaction with CMBD | Retains based on methyl group bulk.[1] | Fluorine atoms on the column interact strongly with the Chlorine on the analyte (Halogen-Halogen interaction). | Interaction between column phenyl ring and analyte benzene ring.[2] |
| Isomer Selectivity | Low (Isomers have similar hydrophobicity). | High (Sensitive to the position of the Cl and Methyl groups). | Medium-High (Sensitive to steric shape).[1] |
| Recommendation | Baseline / Generic | Primary Choice for Resolution | Secondary Choice |
Recommended Protocol: The PFP Screening Method
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex PFP or Hypersil GOLD PFP).[1]
-
Rationale: The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich (Lewis base) aromatic ring of the hydroquinone.[1] The positional difference of the Chlorine atom alters this interaction energy significantly between isomers.
Module B: Mobile Phase Chemistry (The "Oxidation" Fix)
If your diagnostic indicates oxidation (a new peak appearing over time, often with a different UV max around 240-250 nm for quinones), you must stabilize the analyte in-situ.[1]
The "Redox-Shield" Mobile Phase
-
Buffer (Solvent A): 0.1% Phosphoric Acid (
) in Water. -
Organic (Solvent B): Methanol (MeOH).
-
Why: Acetonitrile (ACN) is an aprotic solvent and can sometimes stabilize radical intermediates. Methanol (protic) often provides better peak shape for phenols due to hydrogen bonding capabilities that mask silanol activity.
-
Sample Diluent Strategy (Critical)
Do not dissolve CMBD in pure acetonitrile or water.
-
Preparation: Prepare a "Stabilizing Diluent" of 5% Methanol / 95% Water containing 0.1% Ascorbic Acid or Sodium Bisulfite .
-
Mechanism: The antioxidant acts as a sacrificial reducing agent, ensuring the analyte remains in the hydroquinone (reduced) form during the autosampler dwell time.
Step-by-Step Optimized Method
Use this method to resolve the CMBD peak from its isomers and oxidation byproducts.
System Parameters:
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 35°C (Strict control required; viscosity changes affect PFP selectivity).
-
Detection: UV-Vis at 290 nm (Main peak) and 254 nm (Impurity monitoring).[1]
Gradient Table:
| Time (min) | % A (0.1% | % B (Methanol) | Event / Phase |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.00 | 40 | 60 | Linear Gradient (Separation) |
| 15.00 | 5 | 95 | Wash (Elute Dimers/Oligomers) |
| 17.00 | 5 | 95 | Hold |
| 17.10 | 95 | 5 | Re-equilibration |
| 22.00 | 95 | 5 | Ready for Injection |
Mechanism of Action Visualization
The following diagram illustrates why the PFP column resolves the critical pair (2-Cl-3-Me vs 2-Cl-5-Me) when C18 fails.
Figure 2: Comparison of separation mechanisms. PFP columns utilize shape selectivity and halogen interactions to differentiate isomers.
Frequently Asked Questions (Troubleshooting)
Q: My main peak has a fronting shoulder. Is this an isomer? A: Fronting is rarely an isomer; it is usually column overload or solvent mismatch .
-
Fix: Ensure your sample diluent is weaker (more water) than your initial mobile phase. If you dissolved the sample in 100% Methanol and injected it into a 95% Water mobile phase, the analyte precipitates momentarily, causing fronting.
Q: I see a "Ghost Peak" at RRT 0.85 that disappears when I prepare fresh samples. A: This is the Quinone oxidation product.
-
Fix: As detailed in Module B, add 0.1% Ascorbic Acid to your sample preparation. Also, ensure your autosampler is cooled to 4°C to slow oxidation kinetics.
Q: Can I use Acetonitrile instead of Methanol?
A: Yes, but Methanol is preferred for PFP columns. Methanol allows for "protic" interactions which enhance the unique selectivity of the fluorinated phase. Acetonitrile forms a "layer" over the phenyl ring, potentially dampening the
Q: The baseline is drifting upwards significantly at 290 nm. A: If using Formic Acid, this is common at low wavelengths. Switch to Phosphoric Acid (non-UV absorbing) if you are not using Mass Spectrometry. If using MS, switch to high-purity Formic Acid and ensure your column is fully equilibrated.[1]
References
-
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns. Retrieved from [Link][1]
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link][1]
-
SIELC Technologies. (2025). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. Retrieved from [Link][1]
Sources
Validation & Comparative
A Comparative Structural Analysis of 2-Chloro-3-methylbenzene-1,4-diol and 2-methylhydroquinone for Drug Development Professionals
This guide provides an in-depth structural and physicochemical comparison between 2-Chloro-3-methylbenzene-1,4-diol and its structural analog, 2-methylhydroquinone (also known as Toluhydroquinone). As substituted hydroquinones, both molecules share a common scaffold with significant antioxidant potential. However, the introduction of a chlorine atom and the altered positioning of the methyl group in 2-Chloro-3-methylbenzene-1,4-diol introduce profound changes to its electronic, steric, and interactive properties. Understanding these differences is critical for researchers in drug development and materials science, where such modifications can dictate molecular interactions, metabolic stability, and overall efficacy.
This document moves beyond a simple data sheet, offering a rationale for comparative experimental workflows and interpreting the anticipated results based on fundamental chemical principles.
Part 1: Molecular Identity and Physicochemical Properties
The primary distinction between the two compounds lies in the substitution pattern on the hydroquinone ring. 2-methylhydroquinone features a methyl group at the C2 position. In contrast, 2-Chloro-3-methylbenzene-1,4-diol incorporates a methyl group at the C3 position and an electron-withdrawing chlorine atom at the C2 position. This seemingly minor change has significant consequences for the molecule's properties.
Core Chemical Identity
A summary of the fundamental identifiers for each compound is presented below.
| Property | 2-Chloro-3-methylbenzene-1,4-diol | 2-methylhydroquinone |
| IUPAC Name | 2-chloro-3-methylbenzene-1,4-diol[1] | 2-methylbenzene-1,4-diol[2] |
| Synonyms | 2-Chloro-3-methyl-1,4-benzenediol | Toluhydroquinone (THQ), Toluquinol[3][4][5] |
| CAS Number | 10551-38-9[1] | 95-71-6[3][6] |
| Molecular Formula | C₇H₇ClO₂[1] | C₇H₈O₂[3][7] |
| Molecular Weight | 158.58 g/mol [1] | 124.14 g/mol [3][7] |
Structural Representation
The 2D structures of both molecules are depicted below, highlighting the difference in substitution.
Caption: 2D structures of the compared molecules.
Comparative Physicochemical Data
The substitution of a hydrogen atom with a chlorine atom and the shift of the methyl group dramatically alter the physicochemical profile. These differences influence everything from solubility to biological interactions.
| Property | 2-Chloro-3-methylbenzene-1,4-diol | 2-methylhydroquinone | Data Source |
| Appearance | Not specified | Off-white to light beige crystalline powder[3][4][8] | Experimental |
| Melting Point | Not specified | 124-130 °C[3][4][6] | Experimental |
| Boiling Point | Not specified | ~285 °C[4] | Experimental |
| Water Solubility | Not specified | 77 g/L (at 25 °C)[3][4][6] | Experimental |
| XLogP3 | 2.2[1][9] | 1.1 | Computed |
| pKa | Not specified | pK₁: 10.03; pK₂: 11.62 (at 25°C)[4][10] | Experimental |
| Hydrogen Bond Donors | 2[1][9] | 2 | Computed |
| Hydrogen Bond Acceptors | 2[1][9] | 2 | Computed |
Analysis of Substituent Effects
The observed and predicted differences in physicochemical properties are rooted in the electronic and steric nature of the chloro and methyl substituents.
-
Electronic Effects: The chlorine atom is a highly electronegative substituent, exerting a strong electron-withdrawing inductive effect (-I). This effect de-localizes electron density from the aromatic ring, making the hydroxyl protons more acidic (lowering their pKa) compared to those on 2-methylhydroquinone. Conversely, the methyl group is weakly electron-donating (+I), which slightly destabilizes the phenoxide conjugate base and results in a higher pKa relative to unsubstituted hydroquinone.
-
Steric Effects: The placement of substituents adjacent to the hydroxyl groups influences their accessibility for hydrogen bonding and other intermolecular interactions. In 2-Chloro-3-methylbenzene-1,4-diol, both hydroxyl groups are flanked by a substituent (Cl at C2, CH₃ at C3), potentially creating more steric hindrance than in 2-methylhydroquinone, where the C1-hydroxyl is less encumbered.
-
Solubility and Lipophilicity: The higher calculated XLogP3 value for the chlorinated compound suggests it is more lipophilic than 2-methylhydroquinone.[1][9] The addition of a non-polar chlorine atom increases its affinity for non-polar environments, which has significant implications for membrane permeability and formulation in non-aqueous solvents.
Part 2: Experimental and Computational Protocols for Structural Characterization
To empirically validate and expand upon the predicted structural differences, a multi-faceted analytical approach is required. The following protocols outline a robust workflow for a comprehensive comparison.
Caption: A validated workflow for comprehensive structural comparison.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is unparalleled for mapping the electronic environment of each atom in a molecule. The electronegativity of the chlorine atom in 2-Chloro-3-methylbenzene-1,4-diol is expected to cause significant downfield shifts for adjacent protons and carbons compared to 2-methylhydroquinone, providing direct evidence of its inductive effect.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of each compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in separate NMR tubes. Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum for each sample on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum using a proton-decoupled pulse sequence. A 45° pulse angle, 2-second relaxation delay, and 1024 scans are typical starting points.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Anticipated Results & Interpretation:
-
Aromatic Region (¹H): The aromatic protons on 2-Chloro-3-methylbenzene-1,4-diol are expected to resonate at a lower field (higher ppm) than those on 2-methylhydroquinone due to the deshielding effect of the chlorine atom.
-
Carbon Skeleton (¹³C): The carbon atom directly bonded to the chlorine (C2) will show a significant downfield shift. The carbons ortho and para to the chlorine will also be affected, providing a clear map of the inductive effect across the ring.
-
Hydroxyl Protons (¹H): The chemical shift of the -OH protons is highly dependent on solvent and concentration but may appear further downfield for the chlorinated analog, reflecting their increased acidity.
Protocol: Single-Crystal X-ray Diffraction
Causality: While NMR reveals electronic structure in solution, X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular packing interactions. This is crucial for understanding how the chlorine atom influences crystal packing, potentially through halogen bonding, which is a significant interaction in drug-receptor binding.[11]
Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction. A common technique for phenolic compounds is slow evaporation from a binary solvent system, such as dichloromethane/n-hexane.[11] Experiment with various solvents and temperatures to obtain high-quality crystals.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atomic positions. Refine the structural model against the experimental data until convergence is reached.
Anticipated Results & Interpretation:
-
Bond Lengths: Expect the C-Cl bond length to be approximately 1.74 Å. Compare the C-O and C-C bond lengths within the aromatic ring between the two structures to see subtle electronic effects.
-
Crystal Packing: The packing arrangement of 2-Chloro-3-methylbenzene-1,4-diol may be influenced by C-Cl···O or C-Cl···π intermolecular interactions (halogen bonds), which would be absent in the 2-methylhydroquinone crystal lattice.[11] These interactions can significantly affect physical properties like melting point and solubility.
Protocol: Computational Modeling (Density Functional Theory)
Causality: DFT calculations provide a theoretical framework to visualize electronic properties that are not directly observable.[12] Generating molecular electrostatic potential (MEP) maps and visualizing frontier molecular orbitals (HOMO/LUMO) can powerfully illustrate the electronic consequences of chlorine substitution and rationalize differences in reactivity.
Methodology:
-
Structure Optimization: Build the 3D structures of both molecules in silico. Perform a geometry optimization using a standard DFT functional and basis set, such as B3LYP/6-311+G(d,p), including a solvent model (e.g., SMD or PCM) to simulate solution-phase behavior.[13]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies).
-
Property Calculation: Using the optimized structures, calculate key electronic properties, including:
-
Molecular Electrostatic Potential (MEP) surface.
-
Energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Predicted pKa values.[13]
-
Anticipated Results & Interpretation:
-
MEP Map: The MEP map of 2-Chloro-3-methylbenzene-1,4-diol will show a region of positive electrostatic potential (electron deficiency) around the chlorine atom and more negative potential on the hydroxyl oxygens compared to 2-methylhydroquinone. This visually confirms the electron-withdrawing nature of chlorine.
-
HOMO/LUMO: The energies of the HOMO and LUMO orbitals dictate the molecule's ability to act as an electron donor or acceptor. As antioxidants, hydroquinones are electron donors. The chlorine substituent is expected to lower the energy of the HOMO, suggesting that 2-Chloro-3-methylbenzene-1,4-diol may be a less potent antioxidant than 2-methylhydroquinone.
Caption: Logical flow from substituent identity to molecular properties.
Conclusion
The structural comparison of 2-Chloro-3-methylbenzene-1,4-diol and 2-methylhydroquinone reveals that the substitution of a single atom can profoundly alter a molecule's physicochemical identity. The electron-withdrawing chlorine atom in 2-Chloro-3-methylbenzene-1,4-diol is predicted to increase its acidity and lipophilicity while potentially reducing its potency as an antioxidant compared to 2-methylhydroquinone. Furthermore, it introduces the possibility of halogen bonding, which can influence solid-state packing and receptor-ligand interactions.
For researchers in drug development, these differences are paramount. A change in pKa can alter a drug's ionization state at physiological pH, affecting its absorption and distribution. Increased lipophilicity can enhance membrane permeability but may also lead to off-target effects. The methodologies outlined in this guide provide a comprehensive framework for empirically verifying these structural and property differences, enabling a rational approach to the design and selection of hydroquinone-based compounds for therapeutic or industrial applications.
References
- Key Chemical Properties and Synthesis of 2-Methylhydroquinone for Industrial Use. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD.
-
2-Chloro-3-methylbenzene-1,4-diol. PubChem. Available at: [Link]
-
Synthesis of methyl hydroquinone. PrepChem.com. Available at: [Link]
-
Halogen bonds in some dihalogenated phenols: applications to crystal engineering. PMC. Available at: [Link]
-
2-Chloro-3-methylbenzene-1,4-diol. LookChem. Available at: [Link]
-
Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. Available at: [Link]
-
2-Methyl-1,4-hydroquinone. Haz-Map. Available at: [Link]
-
Methylhydroquinone. PubChem. Available at: [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Available at: [Link]
-
Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3. PMC. Available at: [Link]
-
Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. iarjset. Available at: [Link]
-
NMR assignment in regioisomeric hydroquinones. ResearchGate. Available at: [Link]
Sources
- 1. 2-Chloro-3-methylbenzene-1,4-diol | C7H7ClO2 | CID 19030360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylhydroquinone | C7H8O2 | CID 7253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Methylhydroquinone | 95-71-6 [chemicalbook.com]
- 5. 2-Methyl-1,4-hydroquinone - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2-Methylhydroquinone CAS 95-71-6 | 820801 [merckmillipore.com]
- 7. 2-Methylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Methylhydroquinone (95-71-6) at Nordmann - nordmann.global [nordmann.global]
- 9. 2-Chloro-3-methylbenzene-1,4-diol|lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Chloro-3-methylbenzene-1,4-diol: Navigating Reproducibility Across Scales
For researchers and professionals in drug development and fine chemical synthesis, the reliable and reproducible production of key intermediates is paramount. 2-Chloro-3-methylbenzene-1,4-diol, a substituted hydroquinone, serves as a critical building block in the synthesis of various high-value molecules. However, the journey from a laboratory-scale procedure to a robust, industrial-scale process is often fraught with challenges that can impact yield, purity, and ultimately, the economic viability of the final product. This guide provides an in-depth comparison of common synthetic strategies for 2-Chloro-3-methylbenzene-1,4-diol, with a focus on the reproducibility and scalability of these methods.
Introduction: The Challenge of Scalable Synthesis
The synthesis of substituted hydroquinones like 2-Chloro-3-methylbenzene-1,4-diol typically involves a multi-step process, often culminating in the reduction of a corresponding p-benzoquinone. While numerous methods exist for the individual transformations on a laboratory scale, scaling up these reactions introduces a host of variables that can dramatically alter the outcome.[1][2] These challenges include maintaining optimal heat and mass transfer, managing the addition of hazardous reagents, and controlling the formation of impurities that may be negligible at a smaller scale but become significant in larger batches. This guide will explore two primary synthetic routes and discuss the critical parameters that influence their reproducibility at different scales.
Methodology Comparison: Two Primary Synthetic Routes
The synthesis of 2-Chloro-3-methylbenzene-1,4-diol can be broadly approached via two main strategies, each with its own set of advantages and disadvantages concerning scalability.
Route 1: Chlorination of 2-Methylhydroquinone
This approach involves the direct chlorination of a readily available starting material, 2-methylhydroquinone.
Route 2: Oxidation of a Substituted Phenol followed by Reduction
This two-step pathway begins with the oxidation of a suitable substituted phenol to the corresponding p-benzoquinone, which is then reduced to the final hydroquinone product.
The following table provides a comparative overview of these two synthetic routes, highlighting key experimental parameters and their implications for scalability.
| Parameter | Route 1: Direct Chlorination of 2-Methylhydroquinone | Route 2: Oxidation-Reduction of Substituted Phenol |
| Starting Material | 2-Methylhydroquinone | 2-Chloro-3-methylphenol or 2,3-Dimethylphenol |
| Key Transformations | Electrophilic Aromatic Substitution (Chlorination) | Oxidation, Reduction |
| Common Reagents | Sulfuryl chloride (SO₂Cl₂), Hydrochloric acid/Hydrogen peroxide | Oxidants: Salcomine-oxygen, Fremy's salt; Reductants: Sodium dithionite, Catalytic hydrogenation |
| Typical Solvents | Acetic acid, Dichloromethane | Alcohols (Methanol, Ethanol), Water, Acetonitrile |
| Reported Yield (Lab Scale) | Moderate to High | Moderate to High |
| Key Scalability Challenges | - Exothermic reaction control- Handling of corrosive and toxic chlorinating agents- Potential for over-chlorination leading to impurities | - Efficient and selective oxidation- Catalyst recovery and reuse (for catalytic methods)- Safe handling of pyrophoric catalysts (e.g., Raney Nickel) |
In-Depth Analysis of Synthetic Routes and Scalability
Route 1: Direct Chlorination of 2-Methylhydroquinone
The direct chlorination of 2-methylhydroquinone is an attractive route due to its atom economy and potentially fewer steps. However, the control of selectivity and the management of the reaction's exothermicity are critical challenges, particularly at a larger scale.
Mechanism and Rationale: The hydroxyl groups of the hydroquinone are activating, directing the electrophilic chlorinating agent to the ortho and para positions. The methyl group also directs ortho and para. In 2-methylhydroquinone, the positions are activated for electrophilic substitution. The choice of chlorinating agent and reaction conditions is crucial to favor monochlorination and prevent the formation of dichlorinated byproducts.
Scalability Considerations:
-
Heat Management: The chlorination of phenols and hydroquinones is often highly exothermic. In a large reactor, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and reducing the selectivity for the desired product. Proper reactor design with efficient cooling systems is essential.
-
Reagent Addition: The controlled addition of the chlorinating agent is critical. A slow, subsurface addition can help to maintain a consistent temperature and minimize localized high concentrations of the reagent, which can lead to over-chlorination.
-
Work-up and Purification: At scale, the neutralization of acidic byproducts and the removal of impurities can be challenging. The choice of a solvent that facilitates both the reaction and the subsequent purification is a key process development consideration.
Experimental Workflow: Route 1
Caption: Workflow for the direct chlorination of 2-methylhydroquinone.
Route 2: Oxidation of a Substituted Phenol followed by Reduction
This two-step approach offers greater control over the introduction of the substituents, potentially leading to a cleaner product profile. However, it involves an additional synthetic step and the handling of different types of reagents.
Mechanism and Rationale: The first step involves the oxidation of a suitably substituted phenol, such as 2-chloro-3-methylphenol or 2,3-dimethylphenol (which would then require a subsequent chlorination step on the corresponding benzoquinone), to the corresponding p-benzoquinone. The choice of oxidant is critical for achieving high selectivity and yield. The subsequent reduction of the benzoquinone to the hydroquinone is typically a high-yielding and clean reaction.
Scalability Considerations:
-
Oxidation Step:
-
Catalytic Methods: The use of catalysts like salcomine with oxygen is attractive from a green chemistry perspective. However, catalyst deactivation, recovery, and reuse are significant considerations for large-scale production.
-
Stoichiometric Oxidants: Reagents like Fremy's salt are effective on a lab scale but are often not economically viable for large-scale synthesis due to their cost and the generation of significant waste.
-
-
Reduction Step:
-
Sodium Dithionite: This is a common and effective reducing agent. However, its use at scale requires careful control of pH and temperature to avoid decomposition and the release of sulfur dioxide.
-
Catalytic Hydrogenation: This method is highly efficient and clean, often using catalysts like palladium on carbon or Raney nickel. On a large scale, the handling of flammable hydrogen gas and potentially pyrophoric catalysts necessitates specialized equipment and stringent safety protocols.
-
Experimental Workflow: Route 2
Caption: Workflow for the oxidation of a substituted phenol followed by reduction.
Protocol Validation and Quality Control
Regardless of the synthetic route chosen, rigorous analytical validation is essential to ensure the identity and purity of the final product. The following techniques are recommended for quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: As a preliminary indicator of purity.
Conclusion and Future Perspectives
Both the direct chlorination of 2-methylhydroquinone and the oxidation-reduction of a substituted phenol present viable pathways for the synthesis of 2-Chloro-3-methylbenzene-1,4-diol. The choice of the most reproducible and scalable method will depend on the specific capabilities and priorities of the manufacturing facility.
For large-scale production, a thorough process hazard analysis and optimization of reaction parameters are crucial for ensuring safety, consistency, and cost-effectiveness. The development of continuous flow processes for these types of reactions could offer significant advantages in terms of heat and mass transfer control, leading to improved reproducibility and safety at scale. As the demand for high-purity chemical intermediates continues to grow, the development of robust and scalable synthetic methodologies will remain a key focus for the chemical and pharmaceutical industries.
References
- Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Rel
- Reduction of benzoquinones to hydroquinones via spontaneous reaction with glutathione and enzymatic reaction by S-glutathionyl-hydroquinone reductases. PubMed.
- Reduction of Benzoquinones to Hydroquinones via Spontaneous Reaction with Glutathione and Enzymatic Reaction by S-Glutathionyl-Hydroquinone Reductases | Request PDF.
Sources
- 1. Reduction of benzoquinones to hydroquinones via spontaneous reaction with glutathione and enzymatic reaction by S-glutathionyl-hydroquinone reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-3-methylbenzene-1,4-diol
[1][2][3]
Executive Summary: Immediate Action Required
Compound: 2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9) Synonyms: 2-Chloro-3-methylhydroquinone; 2-Chloro-3-methyl-1,4-benzenediol.[1][2] Disposal Category: Halogenated Organic Waste (Solid/Liquid) .[1] Critical Hazard: Severe aquatic toxicity and potential for rapid oxidation to quinones.[1] DO NOT dispose of down the drain. DO NOT mix with oxidizing agents.
Part 1: Pre-Disposal Characterization & Risk Assessment[1]
As a Senior Application Scientist, I emphasize that safe disposal begins before the waste is generated. This compound is a chlorinated hydroquinone. Its chemical structure dictates two primary risks during handling and disposal:
-
Redox Instability: Hydroquinones are reducing agents.[1] Upon exposure to air or oxidizers, they oxidize to their corresponding quinones (in this case, 2-chloro-3-methyl-1,4-benzoquinone).[1] This reaction can be exothermic and color-generating (browning).
-
Environmental Persistence: The chlorine substituent increases the compound's stability against biodegradation compared to non-halogenated hydroquinones, making it a significant environmental hazard [1, 2].
Hazard Profile Table
| Parameter | Classification | Operational Implication |
| Physical State | Solid (Crystalline) | Risk of dust generation; requires particulate respirator if uncontained.[1] |
| Reactivity | Reducing Agent | INCOMPATIBLE with strong oxidizers (e.g., Nitric acid, Peroxides). Fire/Explosion risk.[3][4] |
| Health Hazard | Irritant (Skin/Eye/Resp) | Use Nitrile gloves (0.11 mm min) and safety goggles. |
| Env. Hazard | Aquatic Acute 1 | Zero-tolerance for sink disposal.[1] All rinsate must be collected. |
Part 2: Segregation & Compatibility Protocol
The "Self-Validating" Safety Rule: If you cannot identify the contents of a waste container within 5 seconds, the system has failed.
Proper segregation prevents "cocktail" reactions in the waste drum. Follow this strict segregation logic:
-
Stream A (CORRECT): Halogenated Organic Waste.[1][5]
-
Compatible with: Dichloromethane, Chloroform, Chlorophenols.
-
-
Stream B (FORBIDDEN): Oxidizing Acids or Bases.[1]
-
Reason: Mixing 2-Chloro-3-methylbenzene-1,4-diol with nitric acid or concentrated bleach can trigger rapid oxidation, heat generation, and release of toxic chlorinated vapors [3].
-
Part 3: Step-by-Step Disposal Workflow
Step 1: Personal Protective Equipment (PPE) [6][7]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1]
-
Skin: Nitrile gloves (double-gloving recommended for solids handling).[1] Lab coat.
-
Respiratory: If handling >10g of powder outside a fume hood, use N95 or P100 particulate respirator.
Step 2: Waste Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Liquid Waste (Solutions): Use an HDPE carboy or amber glass bottle (if photosensitive).
-
Lid: Must be a screw-top cap with a chemically resistant liner (Teflon/PTFE).
Step 3: Labeling & Packaging
-
Labeling: Affix a hazardous waste label immediately upon creating the waste.
-
Content Description: Write the full chemical name: "2-Chloro-3-methylbenzene-1,4-diol".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1]
-
Constituent Listing: If in solution, list the solvent and the approximate concentration (e.g., "Methanol (95%), 2-Chloro-3-methylbenzene-1,4-diol (5%)").
Step 4: Final Disposal Path
-
Method: High-temperature incineration.[1]
-
Why? Halogenated aromatics require high temperatures (>1000°C) to ensure complete destruction and prevent the formation of dioxins or furans, which can occur at lower combustion temperatures [4].
-
Action: Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) hazardous waste accumulation area.
Part 4: Spill Response Contingency
Scenario A: Solid Spill (Powder) [1]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Dampen: Gently cover the spill with a paper towel dampened with water (prevents dust aerosolization).
-
Collect: Scoop up the material and the towel. Place into a wide-mouth hazardous waste jar .
-
Clean: Wipe the surface with soap and water; collect all wipes as hazardous waste.
Scenario B: Solution Spill
-
Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). DO NOT use paper towels alone if the solvent is flammable.
-
Neutralize: Not required for this compound, but ensure no oxidizers are present.
-
Disposal: Shovel saturated absorbent into a hazardous waste bag/pail. Label as "Debris contaminated with [Solvent] and Chlorinated Hydroquinone".
Part 5: Decision Logic Visualization
The following diagram outlines the critical decision-making process for disposing of this specific compound.
Caption: Operational workflow for the safe segregation and packaging of 2-Chloro-3-methylbenzene-1,4-diol waste.
References
-
PubChem. (n.d.). 2-Chloro-3-methylbenzene-1,4-diol Compound Summary. National Library of Medicine. Retrieved February 20, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 20, 2026, from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Bucknell University. (n.d.). Hazardous Waste Segregation Guide. Retrieved February 20, 2026, from [Link]
Personal protective equipment for handling 2-Chloro-3-methylbenzene-1,4-diol
Topic: Personal protective equipment for handling 2-Chloro-3-methylbenzene-1,4-diol[1][2][3]
Executive Summary
2-Chloro-3-methylbenzene-1,4-diol (CAS: 10551-38-9), also known as 2-Chloro-3-methylhydroquinone, presents specific risks associated with chlorinated phenols and hydroquinones.[4][5] It is a solid crystalline substance capable of causing serious eye damage , skin sensitization , and respiratory irritation . As a halogenated organic compound, it requires distinct waste segregation from non-halogenated solvents.
This guide defines the Personal Protective Equipment (PPE) and handling protocols required to mitigate these risks. It prioritizes a "Barrier-in-Depth" strategy, assuming that primary containment (fume hoods) could fail or be breached.
Hazard Assessment & Risk Logic
To select the correct PPE, we must understand the "Why" behind the hazard. The chemical structure—a benzene ring with two hydroxyl groups (hydroquinone core) and a chlorine substituent—dictates its reactivity and toxicity profile.
-
Skin Absorption & Sensitization: Like parent hydroquinones, this derivative is lipophilic. It can penetrate the stratum corneum, leading to systemic absorption and potential allergic contact dermatitis (sensitization).
-
Implication: Simple latex gloves are insufficient due to micropores and poor chemical resistance to phenols.
-
-
Serious Eye Damage (Category 1/2): The phenolic hydroxyl groups are corrosive to mucous membranes. Contact with the solid dust or concentrated solutions can cause irreversible corneal opacity.
-
Implication: Safety glasses with side shields are inadequate . Unvented or indirect-vent goggles are mandatory.
-
-
Respiratory Irritation: As a fine crystalline powder, electrostatic forces often cause particle dispersion during weighing. Inhalation triggers mucosal inflammation.
-
Implication: A fume hood is primary, but respiratory PPE is required if working outside containment or cleaning spills.
-
PPE Selection Protocol
The following PPE standards are non-negotiable for handling >10 mg of pure substance.
A. Hand Protection (The "Double-Glove" Standard)
Protocol: Double-gloving is required. The outer glove acts as the sacrificial barrier, while the inner glove remains clean to prevent skin contact during doffing.
| Layer | Material | Thickness | Breakthrough Time | Rationale |
| Inner | Nitrile (Low Modulus) | 4-5 mil | >480 min (Solid) | Provides dexterity and a final barrier against residue. |
| Outer | Nitrile (Extended Cuff) | 5-8 mil | >240 min (Solution) | Sacrificial layer. Extended cuff covers the lab coat wrist gap. |
| Alternative | Silver Shield / Laminate | 2.7 mil | >480 min (All solvents) | Mandatory if dissolving in penetrating solvents like DMSO or DMF. |
Critical Check: Inspect gloves for pinholes by trapping air and squeezing before donning. Do NOT use Latex or Vinyl (PVC), as phenols degrade these materials rapidly.
B. Eye & Face Protection [1][3][6][7][8]
-
Primary: Chemical Splash Goggles (Indirect Vent).
-
Why: Prevents dust entry and splashes from reaching the eye.[9]
-
-
Secondary: Face Shield (8-inch minimum).
-
Trigger: Required when handling liquid volumes >50 mL or during vigorous stirring/heating where splash risk increases.
-
C. Respiratory Protection
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary PPE (If Hood Unavailable/Spill Cleanup):
-
Minimum: N95 or P100 disposable particulate respirator.
-
Recommended: Half-face elastomeric respirator with P100/OV cartridges .
-
Why: The Organic Vapor (OV) cap protects against potential sublimation or solvent vapors if the substance is in solution.
-
D. Body Protection
-
Standard: Cotton-blend lab coat (buttoned to throat).
-
Enhanced: Chemical-resistant apron (Tyvek or Neoprene) if handling large quantities (>100g) to prevent dust embedding in fabric.
PPE Decision Logic (Visualization)
The following decision tree guides the researcher through selecting the appropriate PPE based on the state of the chemical (Solid vs. Solution).
Figure 1: PPE Selection Decision Tree based on physical state and solvent system.
Operational Protocols: Safe Handling Workflow
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. Chlorinated organic solids are prone to static charge, causing "flying powder."
-
Damping: If possible, place a damp paper towel (water or mineral oil) around the balance pan to trap stray particles.
-
Weighing: Never weigh directly onto the balance pan. Use a closed weighing boat or vial.
Phase 2: Solubilization & Reaction
-
Solvent Addition: Add solvent slowly to the solid. Adding solid to a stirring solvent can generate a dust cloud.
-
Heating: If heating is required, ensure the system is closed (condenser) and under nitrogen. Chlorinated hydroquinones can oxidize to quinones (more toxic/volatile) upon heating in air.
Phase 3: Decontamination & Doffing
-
Surface Cleaning: Wipe surfaces with soap and water first, then 70% Ethanol .
-
Note: Do not use bleach (sodium hypochlorite) immediately. Oxidizing hydroquinones can produce volatile chlorinated quinones. Use simple detergents to solubilize and remove.
-
-
Glove Removal:
Emergency Response & Disposal
Spill Management
-
Solid Spill:
-
Isolate: Evacuate the immediate area (5-10 ft radius).
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Cover spill with wet paper towels (dampened with water) to prevent dust generation.
-
Clean: Scoop up the damp material. Wipe area with soapy water.[8]
-
-
Liquid Spill:
-
Absorb with vermiculite or sand.
-
Do NOT use sawdust (combustible reaction risk with oxidizers).
-
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Hexane waste streams) as this increases disposal costs and reaction risks.
-
Labeling: "Hazardous Waste: 2-Chloro-3-methylbenzene-1,4-diol. Toxic. Irritant."
Safe Handling Workflow (Visualization)
Figure 2: Step-by-step workflow for safe handling from preparation to disposal.
References
-
PubChem. (n.d.). 2-Chloro-3-methylbenzene-1,4-diol (Compound). National Library of Medicine. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydroquinone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.138: Hand Protection.[12] Retrieved from [Link][12]
Sources
- 1. echemi.com [echemi.com]
- 2. guinama.com [guinama.com]
- 3. guinama.com [guinama.com]
- 4. 2-Chloro-3-methylbenzene-1,4-diol | C7H7ClO2 | CID 19030360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. DSpace [iris.who.int]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. esafetysupplies.com [esafetysupplies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
